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  • Product: Nicotine Bi-L-(+)-tartrate Dihydrate
  • CAS: 2624-48-8

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Weight & Stoichiometry of Nicotine Bi-L-(+)-Tartrate Dihydrate

This guide provides a rigorous technical analysis of Nicotine Bi-L-(+)-Tartrate Dihydrate, specifically focusing on its stoichiometry, molecular weight derivation, and the critical "Free Base Equivalent" calculations req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Nicotine Bi-L-(+)-Tartrate Dihydrate, specifically focusing on its stoichiometry, molecular weight derivation, and the critical "Free Base Equivalent" calculations required for precise dosing in research and pharmaceutical development.[1]

[1]

Executive Summary

Nicotine Bi-L-(+)-Tartrate Dihydrate (CAS: 6019-06-3) is the standard salt form of nicotine used in pharmacological research and therapeutic formulations.[1][2] Unlike the oily, volatile, and oxidative-prone nicotine free base, the bitartrate dihydrate salt offers superior crystallinity, stability, and water solubility.[1]

However, a critical ambiguity exists in the nomenclature.[1] While historically termed "Bitartrate" (implying a mono-acid salt), the commercially standard pharmaceutical grade (CAS 6019-06-3) is a 1:2:2 stoichiometric complex (1 mole Nicotine : 2 moles Tartaric Acid : 2 moles Water).[1] Failure to account for this specific stoichiometry results in a ~67% dosing error if the researcher assumes a 1:1 ratio or neglects the hydration shell.

This guide serves as the definitive reference for the structural identity, mass balance, and quantitative handling of this compound.[1]

Chemical Identity & Structural Analysis[1][3][4]

To understand the mass, we must first validate the components.[1] The salt is a crystalline lattice stabilized by hydrogen bonds between the protonated nicotinium cation, bitartrate/tartaric acid species, and water molecules.[1]

Component Breakdown
ComponentRoleMolecular FormulaMolar Mass ( g/mol )Molar Ratio
Nicotine Active Pharmaceutical Ingredient (API)

162.231
L-(+)-Tartaric Acid Counterion / Stabilizer

150.092
Water Crystal Lattice Hydrate

18.022
The "Bitartrate" Nomenclature Paradox

In strict IUPAC nomenclature, "Bitartrate" typically refers to the hydrogen tartrate anion (


).[1] A 1:1 salt would be Nicotine Hydrogen Tartrate.[1][3][4]
However, the stable crystal form isolated for CAS 6019-06-3 contains two  tartaric acid moieties per nicotine molecule.[1]
  • Correct Chemical Description: Nicotine Bis(L-tartrate) Dihydrate or Nicotine Di-L-tartrate Dihydrate.[1]

  • Common Trade Name: Nicotine Bitartrate Dihydrate.[1][2][5][3][6][7][8][9][10]

Critical Note: Always verify the CAS number. If the CAS is 6019-06-3 , you are working with the 1:2:2 form.[1][3]

Molecular Weight Derivation

The molecular weight (MW) is the sum of the constituent parts based on the 1:2:2 stoichiometry.[1]

Calculation Logic

[1]
Step-by-Step Derivation
  • Nicotine Base:

    
    
    
  • Tartaric Acid Component:

    
    [1]
    
  • Hydration Component:

    
    [1]
    

Total Molecular Weight:


[1]

Note: Minor variations (


) may occur depending on the specific atomic weight table used (e.g., IUPAC 2024), but 498.4  g/mol   is the standard accepted value for high-precision stoichiometry.[1]
Visualization of Stoichiometry

The following diagram illustrates the mass contribution of each component to the final salt.

Stoichiometry Salt Nicotine Bitartrate Dihydrate (Total MW: 498.45 g/mol) Nicotine 1x Nicotine Base (162.23 g/mol) 32.5% of Mass Nicotine->Salt Tartrate 2x L-Tartaric Acid (300.18 g/mol) 60.2% of Mass Tartrate->Salt Water 2x Water (36.04 g/mol) 7.2% of Mass Water->Salt

Figure 1: Mass contribution breakdown.[1][5][3][11] Note that the active nicotine comprises only ~32.5% of the total salt mass.[1]

Free Base Equivalent (FBE) Calculations[1]

In drug development, dosing is almost always normalized to the Free Base content (the active moiety), not the salt mass.[1] Using the salt mass directly without conversion will result in significant under-dosing.[1]

The Conversion Factor ( )

The conversion factor is the ratio of the Salt MW to the Base MW.[1]


[1]
Practical Application Rules
  • Rule 1 (Salt to Base): To find the amount of active nicotine in a known mass of salt:

    
    [1]
    
  • Rule 2 (Base to Salt): To calculate the amount of salt needed to achieve a target dose of nicotine:

    
    [1]
    
Example Calculation Table
Target Nicotine Dose (Base)Required Salt Mass (Dihydrate)Calculation
1.0 mg 3.07 mg

5.0 mg 15.36 mg

10.0 mg 30.73 mg

100.0 mg 307.25 mg

Analytical Verification Protocols

Trust but verify. When receiving a new lot of Nicotine Bitartrate Dihydrate, the following protocols confirm the stoichiometry and hydration state.

Water Content (Karl Fischer Titration)

The "Dihydrate" designation implies a theoretical water content.[1]

  • Theoretical Water %:

    
    [1]
    
  • Acceptance Criteria: Commercial certificates of analysis (CoA) typically accept 6.5% – 7.5% .[1]

  • Protocol: Use volumetric Karl Fischer titration.[1] Ensure the solvent system (methanol/formamide) fully dissolves the salt to release lattice water.[1]

Stoichiometry Confirmation (qNMR)

Quantitative NMR (qNMR) is the gold standard for verifying the 1:2 ratio of Nicotine to Tartrate.[1]

  • Method:

    
    -NMR in 
    
    
    
    .
  • Signals to Integrate:

    • Nicotine: Methyl group protons (

      
      ) at 
      
      
      
      ppm (Integral = 3H).[1]
    • Tartaric Acid: Methine protons (

      
      ) at 
      
      
      
      ppm (Integral = 2H per tartrate molecule).[1]
  • Validation Logic: If the complex is 1:2, the ratio of Nicotine Methyl protons (3H) to Tartrate Methine protons (Total 4H) should be 3:4 (or 0.75).[1]

    • If the integral of

      
       is set to 3.00, the Tartrate signal should integrate to 4.00 .[1]
      
Experimental Workflow Diagram

Workflow Sample Raw Material (Nicotine Bitartrate Dihydrate) KF Karl Fischer Titration (Target: 7.2% Water) Sample->KF qNMR qNMR Analysis (Target: 1:2 Molar Ratio) Sample->qNMR Decision Compliance Check KF->Decision Water Content qNMR->Decision Molar Ratio Release Release for Formulation (Use Factor 3.07) Decision->Release Pass Reject Reject / Recalculate (Check for Anhydrous form) Decision->Reject Fail

Figure 2: Quality Control workflow to validate the specific salt form before use.

Stability & Handling Considerations

The dihydrate form is thermodynamically stable but sensitive to environmental conditions.[1]

  • Hygroscopicity: While less hygroscopic than the free base, the dihydrate can lose water (efflorescence) in very dry conditions (<20% RH) or absorb excess moisture in high humidity (>75% RH).[1]

    • Impact: If the salt dries out and becomes anhydrous (MW 462.4), your dosing calculation (using factor 3.[1]07) will result in an overdose of ~8%.

  • Storage: Store in tightly sealed, light-resistant containers at controlled room temperature (20-25°C).

  • Solubility: Highly soluble in water (>100 mg/mL).[1] When preparing stock solutions, always dissolve the salt completely before bringing to volume to account for the displacement volume of the large tartrate counterions.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735102, Nicotine Bitartrate.[1] PubChem. Available at: [Link][1]

  • American Chemical Society (ACS). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers.[1] ACS Omega.[1] Available at: [Link][1]

Sources

Exploratory

nicotine bi-l-(+)-tartrate dihydrate vs freebase nicotine pharmacokinetics

Topic: Comparative Pharmacokinetics and Physicochemical Characterization: Nicotine Bitartrate Dihydrate vs. Freebase Nicotine Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics and Physicochemical Characterization: Nicotine Bitartrate Dihydrate vs. Freebase Nicotine Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary: The Salt-Base Trade-Off

In the development of Nicotine Replacement Therapies (NRT) and Next-Generation Products (NGPs), the choice between Freebase Nicotine and Nicotine Bitartrate Dihydrate (NBD) is the fundamental decision that dictates stability, bioavailability, and sensory profile.[1]

While Freebase Nicotine represents the bioactive, un-ionized form capable of rapid membrane permeation, it is chemically unstable (volatile, oxidation-prone) and sensorially harsh.[1] Nicotine Bitartrate Dihydrate, a stable crystalline salt, offers superior shelf-life and organoleptic properties but introduces a pharmacokinetic hurdle: the protonated nicotine ion (


) is poorly permeable across biological membranes.[1]

This guide analyzes the mechanistic differences between these forms, provides validated experimental protocols for their assessment, and details the formulation strategies (specifically pH buffering) required to unlock the bioavailability of the bitartrate salt.

Part 1: Physicochemical Characterization & Stoichiometry[1]

Understanding the stoichiometric relationship between the salt and the base is critical for accurate dosing. NBD is not 100% nicotine; it is a dihydrate salt with a specific "Salt Factor."[1]

1.1 The "Salt Factor" Calculation

Formulators must account for the tartaric acid and water molecules when calculating the target dose.

  • Freebase Nicotine (

    
    ): 
    
    • Molecular Weight (MW): 162.23 g/mol [1]

    • State: Oily liquid, volatile, pH ~10.2 (alkaline).[1]

  • Nicotine Bitartrate Dihydrate (

    
    ): 
    
    • Molecular Weight (MW): 498.44 g/mol (approximate, varies slightly by hydration precision).[1]

    • Stoichiometry: 1 Nicotine : 2 Tartaric Acid : 2 Water.[1]

The Correction Factor:


[1]

Critical Implication: To deliver 1 mg of nicotine active moiety, you must formulate with ~3.07 mg of Nicotine Bitartrate Dihydrate.

1.2 Comparative Properties Table[1]
FeatureFreebase NicotineNicotine Bitartrate Dihydrate
Physical State Colorless to pale yellow liquidWhite crystalline powder
Volatility High (vaporizes easily)Low (stable solid)
Oxidation Sensitivity High (turns brown rapidly)Low (stable for years)
Aqueous Solubility Miscible (pH dependent)Highly soluble (>100 mg/mL)
Intrinsic pH Alkaline (~10.[1]2)Acidic (~3.5 in solution)
Throat Hit Harsh, sharp ("scratchy")Smooth, mild
Membrane Permeability High (Lipophilic)Low (Hydrophilic/Ionic)

Part 2: Pharmacokinetic Mechanisms[1]

The pharmacokinetics (PK) of nicotine are governed by the pH-Partition Hypothesis .[1] Biological membranes (buccal mucosa, lung epithelium) are lipophilic barriers that preferentially allow the passage of un-ionized molecules.[1]

2.1 The Protonation Trap

Nicotine is a diprotic base with pKa values of 3.1 (pyridine ring) and 8.0 (pyrrolidine ring).[1]

  • At pH < 6 (Acidic): Nicotine is mono- or di-protonated (

    
     or 
    
    
    
    ).[1] It is water-soluble but membrane-impermeable.[1] NBD dissolved in water yields an acidic pH (~3.5), trapping nicotine in this state. [1]
  • At pH > 8 (Alkaline): The equilibrium shifts toward the un-ionized freebase (

    
    ).[1] This form is lipophilic and rapidly permeates membranes.[1]
    
2.2 Visualization: The Henderson-Hasselbalch Equilibrium

The following diagram illustrates the formulation strategy: using NBD for stability, then using buffers to shift the equilibrium in situ (in the mouth) to facilitate absorption.[1]

NicotineEquilibrium cluster_formulation Formulation (Pouch/Gum) cluster_oral_cavity Oral Cavity (Saliva pH 7.5 - 8.5) cluster_blood Systemic Circulation NBD Nicotine Bitartrate (Stable Crystal) Dissolution Dissolution NBD->Dissolution Buffer Alkaline Buffer (e.g., Na2CO3) Buffer->Dissolution Protonated Ionized Nicotine (NicH+) Water Soluble Dissolution->Protonated Equilibrium pH Shift (Henderson-Hasselbalch) Protonated->Equilibrium pKa ~8.0 Absorption Mucosal Absorption Protonated->Absorption Poor Permeation Freebase Un-ionized Nicotine (Nic) Lipophilic Equilibrium->Freebase Freebase->Absorption Rapid Permeation Systemic Plasma Nicotine Absorption->Systemic caption Fig 1: The 'Protonation Trap' and Buffer Strategy. Buffers convert stable salt (NBD) to permeable Freebase in situ.

[1]

Part 3: Experimental Protocols

To validate the PK differences, researchers must employ self-validating in vitro and ex vivo systems before moving to clinical trials.

3.1 In Vitro Dissolution (USP Apparatus 4)

Standard paddle methods (Apparatus 2) often fail for pouches/gums due to floating or lack of mechanical stress.[1] USP Apparatus 4 (Flow-Through Cell) is the gold standard.[1]

  • Apparatus: Sotax CE 7smart or equivalent flow-through cell.

  • Media: Artificial Saliva (pH 6.[1]8) or Phosphate Buffer (pH 7.4).[1] Volume: 500 mL.[1]

  • Flow Rate: 4–8 mL/min (simulating salivary flow).[1]

  • Temperature: 37°C ± 0.5°C.[1]

  • Sampling: Automated collection at 5, 10, 20, 30, 45, 60 mins.

  • Analysis: HPLC-UV at 260 nm.

    • Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm.[1]

    • Mobile Phase: Phosphate buffer (pH 7.4) : Acetonitrile (adjusted for retention).[1]

3.2 Ex Vivo Permeation (Franz Diffusion Cell)

This protocol measures the rate of permeation, distinguishing between salt and freebase formulations.[1]

Protocol:

  • Membrane Preparation: Harvest porcine buccal mucosa from a local abattoir immediately post-slaughter.[1] Remove underlying connective tissue/fat.[1] Dermatome to ~500–700 µm thickness.[1]

  • Apparatus: Vertical Franz Diffusion Cells (e.g., PermeGear).

  • Donor Chamber: Place the formulation (e.g., pouch extract or solution).

    • Test A: NBD in water (pH ~3.5).[1]

    • Test B: NBD + Carbonate Buffer (pH ~8.5).[1]

    • Test C: Freebase Nicotine solution (pH ~10).[1][2]

  • Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 at 37°C. Stirred at 600 rpm.

  • Sampling: Withdraw 200 µL from receptor arm at 15, 30, 60, 120 min. Replace with fresh warm PBS.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. The slope of the linear portion is the steady-state flux (
    
    
    
    ).[1]

Expected Outcome:

  • Test A (Acidic Salt): Negligible permeation (Flux

    
     0).[1]
    
  • Test B (Buffered Salt): High permeation, comparable to Freebase.[1]

  • Test C (Freebase): High permeation.

Part 4: Comparative Data Analysis

The following data summarizes typical findings from clinical and ex vivo studies comparing these forms.

4.1 Pharmacokinetic Parameters (Clinical - Oral Pouch vs. Cigarette)
ParameterCombustible Cigarette (Freebase Inhalation)Oral Pouch (NBD + Buffer)Oral Pouch (NBD - No Buffer)
Tmax (Time to Peak) 5 – 10 min20 – 60 min> 60 min (or no peak)
Cmax (Peak Conc.) 10 – 20 ng/mL15 – 30 ng/mL (Dose dependent)< 5 ng/mL
Absorption Profile Rapid Spike (Arterial Bolus)Sustained Release (Venous absorption)Poor / Negligible
Bioavailability (F) 80 – 90% (Lung)50 – 70% (Buccal/Swallowed)< 20% (Swallowed only)
4.2 Workflow Visualization

The experimental pathway from formulation to clinical data.[1]

Workflow cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro / Ex Vivo cluster_clinical Phase 3: Clinical PK Calc Stoichiometry Calc (Salt Factor 3.07) Form Formulation (NBD + pH Buffer) Calc->Form Diss Dissolution (USP 4) Release Rate Form->Diss Perm Franz Cell (Porcine) Permeation Flux (Jss) Form->Perm Admin Administration (Human Volunteers) Diss->Admin QC Pass Perm->Admin IVIVC Prediction Blood Blood Sampling (0 - 240 min) Admin->Blood Analysis LC-MS/MS Analysis (Cmax, Tmax, AUC) Blood->Analysis caption Fig 2: Integrated Workflow for Nicotine Salt Assessment.

References

  • PubChem. (2025).[1][3] Nicotine Bitartrate Dihydrate (CID 2735102).[1] National Library of Medicine.[1] Link

  • Nielsen, H.M., & Rassing, M.R. (2002).[1][4] Nicotine permeability across the buccal TR146 cell culture model and porcine buccal mucosa in vitro: effect of pH and concentration.[4][5][6] European Journal of Pharmaceutical Sciences.[1][4] Link

  • Lunell, E., et al. (2020).[1][2] Pharmacokinetic Comparison of a Novel Nicotine Pouch to Snus and Gum. (Cited in COT Statement 2023).[1] Link[1]

  • McEwan, M., et al. (2021).[1][2] A Randomized Crossover Clinical Study to Assess the Effect of Oral Nicotine Pouches Used for Different Durations.Link[1]

  • Siegfried AG. (2024).[1] Nicotine Bitartrate Dihydrate: Technical Data Sheet & Stability Profile. (Referenced via NIEHS Toxicity Reports).[1] Link

Sources

Foundational

chemical stability profile of nicotine bi-l-(+)-tartrate dihydrate

An In-Depth Technical Guide to the Chemical Stability Profile of Nicotine bi-L-(+)-Tartrate Dihydrate Foreword Nicotine, while widely studied, presents significant challenges in pharmaceutical development due to its liqu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability Profile of Nicotine bi-L-(+)-Tartrate Dihydrate

Foreword

Nicotine, while widely studied, presents significant challenges in pharmaceutical development due to its liquid state at ambient temperatures and susceptibility to degradation. The conversion of freebase nicotine into a stable, solid salt form is a critical step in manufacturing consistent and reliable nicotine replacement therapy (NRT) products. Among the various salt forms, nicotine bi-L-(+)-tartrate dihydrate (NBD) has emerged as a preferred active pharmaceutical ingredient (API) owing to its enhanced stability, solubility, and predictable bioavailability.[1] This guide provides a comprehensive technical overview of the chemical stability profile of NBD, grounded in established scientific principles and regulatory expectations. We will explore the intrinsic stability of the molecule, its degradation pathways under various stress conditions, and the analytical methodologies required to build a robust stability-indicating profile. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development of nicotine-containing products.

Physicochemical and Solid-State Characteristics

A thorough understanding of the fundamental properties of an API is the bedrock of any stability investigation. These characteristics not only define the molecule's identity but also provide the first clues to its potential stability challenges. NBD is a white or almost-white crystalline powder formed by the reaction of (S)-nicotine with L-(+)-tartaric acid.[2][3]

The choice to form a salt with L-(+)-tartaric acid is deliberate. Tartaric acid is a "Generally Recognized as Safe" (GRAS) compound, and its chirality allows for the formation of a well-defined crystalline lattice with the (S)-nicotine enantiomer.[4] This crystalline structure is paramount to the enhanced stability of NBD compared to amorphous freebase nicotine. The solid-state arrangement locks the nicotine molecule in place, reducing its molecular mobility and shielding it from atmospheric oxygen, thereby inhibiting key degradation pathways.[5][6]

PropertyValue / DescriptionRationale & Significance
Chemical Name (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine bis((2R,3R)-2,3-dihydroxysuccinic acid) dihydrateDefines the precise chemical entity, specifying the stereochemistry of both nicotine and tartaric acid.
CAS Number 6019-06-3Provides a universal identifier for regulatory and procurement purposes.[7]
Molecular Formula C₁₀H₁₄N₂·2C₄H₆O₆·2H₂OIndicates the 1:2 molar ratio of nicotine to tartaric acid and the presence of two water molecules.[7]
Molecular Weight ~498.4 g/mol Essential for stoichiometric calculations in formulation and analysis.[8]
Appearance White to pale yellow crystalline powderA change in color (e.g., to brown) is a primary visual indicator of degradation.[7][8]
Solubility Soluble in water and ethanolHigh water solubility is advantageous for formulating aqueous-based products like nasal sprays and for dissolution in oral dosage forms.[3][9]
Melting Point ~94-100 °CThe melting point of the L-tartrate salt is relatively modest (~93.7 °C), but its crystalline nature provides significant thermal stability over liquid nicotine (-79 °C).[4][5][8]
Hygroscopicity Hygroscopic powderThe material can absorb moisture from the atmosphere, which can impact its physical properties (flow, caking) and potentially accelerate chemical degradation (hydrolysis). This necessitates controlled storage conditions.[8][9][10]
Water Content Theoretical: 7.23%; Typical Specification: 6.9% - 8.0%The presence of bound water is integral to the crystal structure. Karl Fischer titration is the standard method for quantification.[2][3]

Intrinsic Stability and Forced Degradation Profile

To establish a comprehensive stability profile, it is essential to investigate the molecule's susceptibility to degradation under accelerated or "forced" conditions. This process, mandated by regulatory bodies like the ICH and FDA, involves exposing the API to stress agents to identify likely degradation pathways and validate the specificity of analytical methods.[11][12]

The primary goal of forced degradation is to achieve a target degradation of 5-20%.[12] This level is sufficient to produce and detect degradation products without destroying the molecule to an extent that the pathways become obscured.

The Forced Degradation Workflow

The logical flow of a forced degradation study is designed to systematically probe the vulnerabilities of the API. The process ensures that all likely environmental and processing stresses are simulated.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Pure API Sample (Nicotine Bitartrate Dihydrate) Solution Prepare Solutions (e.g., 1 mg/mL in Water/Methanol) API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Solution->Thermal Photo Photolytic (Solid & Solution) (ICH Q1B Light Conditions) Solution->Photo Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/PDA Method Dilute->HPLC Mass_Balance Assess Mass Balance & Peak Purity HPLC->Mass_Balance caption Fig 1: Workflow for a Forced Degradation Study.

Fig 1: Workflow for a Forced Degradation Study.

Degradation Pathways

The nicotine moiety is susceptible to several modes of degradation. The formation of the bitartrate dihydrate salt significantly mitigates but does not entirely eliminate these pathways, particularly when the compound is in solution.

Degradation_Pathways cluster_products Major Degradation Products Nicotine Nicotine Moiety Oxidation Oxidation (O₂, H₂O₂) Nicotine->Oxidation Photo Photolysis (UV/Vis Light) Nicotine->Photo Hydrolysis Hydrolysis (H⁺ / OH⁻) Nicotine->Hydrolysis Cotinine Cotinine Oxidation->Cotinine N_Oxide Nicotine-N'-Oxide Oxidation->N_Oxide Myosmine Myosmine Oxidation->Myosmine Nicotinic_Acid Nicotinic Acid Oxidation->Nicotinic_Acid Photo->Cotinine Photo->Myosmine Other Other Products (e.g., Nornicotine) Photo->Other Hydrolysis->Nicotinic_Acid caption Fig 2: Likely Degradation Pathways of the Nicotine Moiety.

Fig 2: Likely Degradation Pathways of the Nicotine Moiety.

2.2.1 Thermal Stability

NBD exhibits good thermal stability in its solid state. Studies have shown it remains stable in sealed containers for at least 15 days at temperatures up to 60°C.[13] This is a marked improvement over freebase nicotine, which shows degradation under the same conditions.[13] The stability is conferred by the energy required to overcome the crystal lattice forces before decomposition can occur. However, upon melting and at higher temperatures, decomposition will proceed, potentially yielding toxic fumes such as nitrogen oxides and carbon monoxide.[8]

2.2.2 Photostability

Freebase nicotine is notoriously unstable when exposed to light and air, gradually turning brown due to oxidative and photodegradative processes.[8] A key advantage of NBD is its significantly enhanced photostability. The crystal engineering approach of forming the salt is a powerful method for inhibiting these degradation pathways.[5][14] Multiple studies have demonstrated that crystalline nicotinium salts, including the tartrate form, show no detectable photodegradation after prolonged exposure to high-intensity UV light for 24 hours.[5][6][14]

  • Causality: The stability arises because the rigid crystalline lattice restricts the diffusion of molecular oxygen, a key reactant in photo-oxidation.[5] Furthermore, the ordered arrangement of molecules in the crystal can quench excited states that would otherwise lead to photochemical reactions.

2.2.3 Hydrolytic Stability (pH Influence)

In solution, the stability of NBD is highly dependent on pH. Forced degradation studies subjecting "nicotine hydrogen tartrate" to acidic and basic conditions have confirmed its susceptibility to hydrolysis.[15] The degradation of nicotine in aqueous solution generally follows pseudo-first-order kinetics.[16][17]

  • Acidic Conditions (pH < 5): Nicotine is relatively stable in acidic conditions. Both nitrogen atoms are protonated, reducing the electron density of the molecule and making it less susceptible to electrophilic attack.

  • Neutral to Slightly Acidic (pH 5-8): In this range, the pyrrolidine nitrogen (pKa ~8.0) is protonated while the pyridine nitrogen (pKa ~3.1) is not. This monoprotonated form is reported to be the most susceptible to direct photolysis, showing faster degradation kinetics.[16][17]

  • Alkaline Conditions (pH > 9): In basic solutions, the nicotine molecule is predominantly in its unprotonated, freebase form. This form is more susceptible to oxidation and hydroxide ion-catalyzed degradation.[1][18]

2.2.4 Oxidative Stability

The nicotine molecule is prone to oxidation, particularly at the pyrrolidine ring. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) will induce degradation. The primary and most well-known oxidative degradation product in mammals and a common product in chemical oxidation is cotinine .[8][19] Another major product is Nicotine-N'-Oxide , formed by oxidation of the pyrrolidine nitrogen.[19][20] Other potential oxidative impurities include myosmine, nicotyrine, and nicotinic acid.[19]

Summary of Forced Degradation Outcomes

The following table summarizes the expected outcomes from a forced degradation study on Nicotine bi-L-(+)-Tartrate Dihydrate.

Stress ConditionTypical Reagents & ConditionsExpected DegradationLikely Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24hModerateNicotinic Acid, Cotinine
Base Hydrolysis 0.1 M NaOH, Room Temp, 8hSignificantNicotinic Acid, Myosmine
Oxidation 3% H₂O₂, Room Temp, 24hSignificantNicotine-N'-Oxide, Cotinine
Thermal (Solid) 80°C, 48hMinimal to NoneN/A (if below melting point)
Photolysis (Solid) ICH Q1B: ≥1.2M lux-hr & ≥200 W-hr/m²None DetectedN/A
Photolysis (Solution) ICH Q1B Light BoxModerate to SignificantMyosmine, Cotinine, other photoproducts

Stability-Indicating Analytical Methodology

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.

Rationale for Method Selection
  • Chromatography (HPLC): Provides the necessary separating power to resolve the parent API from its closely related degradation products.

  • Stationary Phase (Reversed-Phase C18): A C18 column is the workhorse for pharmaceutical analysis. Its non-polar nature is well-suited for retaining and separating nicotine and its metabolites, which have a moderate degree of polarity.[15]

  • Mobile Phase (Buffered Acetonitrile/Methanol): A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the compounds. The buffer is critical for controlling the ionization state of nicotine and its degradants, which ensures reproducible retention times and good peak shape. A slightly alkaline pH (e.g., pH 10) can be used to analyze nicotine in its freebase form, ensuring good retention on a C18 column.[7]

  • Detector (UV/PDA): Nicotine's pyridine ring contains a chromophore that absorbs UV light, making it readily detectable. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information for each peak, which is invaluable for assessing peak purity and identifying co-eluting impurities. The typical detection wavelength is around 259 nm.[7]

Protocol: Stability-Indicating HPLC Method

This protocol is a representative example based on published methods and should be fully validated before implementation.[7][15]

Objective: To quantify Nicotine bi-L-(+)-Tartrate Dihydrate and separate it from potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterConditionRationale
Column Kinetex Evo C18 (150 x 4.6 mm, 5 µm) or equivalentProvides good resolution and peak shape for basic compounds like nicotine.[7]
Mobile Phase A: 30 mM Sodium Bicarbonate, pH 10.0B: AcetonitrileThe alkaline pH ensures nicotine is uncharged, improving retention and peak symmetry. Acetonitrile is a common organic modifier.
Gradient/Isocratic Isocratic: 20% B (Acetonitrile)A simple isocratic method is often sufficient and more robust for routine QC testing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[7]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detector PDA at 259 nm259 nm is a common λmax for nicotine, providing good sensitivity. PDA allows for peak purity analysis.[7]
Run Time ~10 minutesSufficient to elute nicotine and any expected early- and late-eluting impurities.

Procedure:

  • Mobile Phase Preparation: Prepare the 30 mM sodium bicarbonate solution and adjust the pH to 10.0 with 1M NaOH. Filter through a 0.45 µm membrane filter.

  • Standard Preparation: Accurately weigh ~30 mg of NBD reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution. Further dilute to create working standards in the range of 1-50 µg/mL (nicotine concentration).

  • Sample Preparation (from Forced Degradation): a. If the sample is acidic or basic, neutralize it with an equivalent amount of base or acid. b. Dilute the neutralized sample with mobile phase to a theoretical nicotine concentration within the calibration range (e.g., 25 µg/mL).

  • Analysis: a. Equilibrate the HPLC system until a stable baseline is achieved. b. Inject a blank (mobile phase), followed by the standard solutions to establish the calibration curve. c. Inject the prepared samples from the stress studies.

  • Data Processing: a. Integrate the peak for nicotine and all impurity peaks. b. Quantify the amount of remaining nicotine in the stressed samples against the calibration curve. c. Calculate the percentage of degradation. d. Using the PDA detector, perform a peak purity analysis on the nicotine peak in the stressed samples to confirm that it is spectrally pure and free from co-eluting degradants.

Conclusion and Recommendations

Nicotine bi-L-(+)-tartrate dihydrate offers a significant improvement in chemical stability over its freebase counterpart, primarily due to its crystalline solid-state nature. This crystalline form provides enhanced thermal and, most notably, photostability.[5][6]

The primary stability liabilities for this API arise when it is in solution, where it is susceptible to pH-dependent hydrolysis and oxidation. The degradation pathways lead to known nicotine-related compounds such as cotinine, nicotine-N'-oxide, and myosmine.[19][20] Furthermore, its hygroscopic nature requires careful management of environmental humidity during storage and handling to prevent moisture-induced physical changes and potential chemical degradation.[8][10]

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed, airtight containers to protect from atmospheric moisture.[13] Storage with a desiccant is recommended.[2]

  • Light Protection: Although the solid is photostable, it is good practice to store it in amber or opaque containers to minimize any potential long-term, low-level light exposure.[2]

  • Temperature: Store at controlled room temperature, avoiding excessive heat.

  • Formulation Considerations: For liquid formulations, the pH should be carefully selected and buffered to a range where nicotine stability is optimal (typically mildly acidic) to minimize hydrolytic and oxidative degradation. The inclusion of antioxidants could also be considered to further enhance stability.

By understanding these chemical stability characteristics and employing validated, stability-indicating analytical methods, researchers and developers can ensure the quality, safety, and efficacy of pharmaceutical products containing Nicotine bi-L-(+)-Tartrate Dihydrate.

References

  • National Toxicology Program. (n.d.). Chemical Characterization and Dose Formulation Studies - NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. National Center for Biotechnology Information. Retrieved from [Link]

  • Nicovaper. (n.d.). Nicotine Bitartrate Dihydrate is preferred in nicotine replacement therapy (NRT) products. Retrieved from [Link]

  • Liu, Y., Wang, L., Huang, K., Wang, W., Nie, X., Jiang, Y., & Sun, K. (2014). Physiological and Biochemical Characterization of a Novel Nicotine-Degrading Bacterium Pseudomonas geniculata N1. PLOS One. Retrieved from [Link]

  • Dey, D., & Roy, S. (2020). Mechanism of nicotine degradation and adsorption by a nano-TiO2 engineered reduced graphene oxide composite in light variant conditions. Catalysis Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). nicotine degradation IV. Retrieved from [Link]

  • Wada, E. (2012). Transformation of Tobacco Alkaloids. ResearchGate. Retrieved from [Link]

  • Jain, D. K., & Jain, N. (2010). Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate in Pure form and in Formulations. Asian Journal of Chemistry. Retrieved from [Link]

  • Al-Nimer, Z., Al-Weheabby, S., Al-Shammari, T., & Sarathy, S. M. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Omega. Retrieved from [Link]

  • Moldenhauer, M., Brown, C. M., & Benedict, J. B. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. Retrieved from [Link]

  • Sengar, M. R., Gandhi, S. V., Patil, U. P., & Rajmane, D. D. (2014). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Nicotine HPLC Analysis Method. Retrieved from [Link]

  • Ng, S. F. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nicotine Bitartrate Dihydrate Internal Concentration Assessment. National Center for Biotechnology Information. Retrieved from [Link]

  • Lisko, E., & LeGros, T. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profile of the metabolites of nicotine degradation by resting.... Retrieved from [Link]

  • Capucci, D. J., & Benedict, J. B. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PMC. Retrieved from [Link]

  • Bansal, M., Sharma, M., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on the direct photolysis of 10 mg L 1 nicotine.... Retrieved from [Link]

  • Alberti, G., Manari, S., Razza, G., Fabbri, D., & Psillakis, E. (2021). UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn tobacco products. PubMed. Retrieved from [Link]

  • Adamek, E. (2016). The Study on the Photocatalytic Degradation of Nicotine. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Retrieved from [Link]

  • Alberti, G., Manari, S., Razza, G., Fabbri, D., & Psillakis, E. (2021). UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn. IRIS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Introduction - NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. National Center for Biotechnology Information. Retrieved from [Link]

  • Hinds, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Yu, H., Xu, P., & Tang, H. (2014). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. PMC. Retrieved from [Link]

  • Bansal, M., Sharma, M., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. Retrieved from [Link]

  • Khan, S., & Al-Thabaiti, S. A. (2025). Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastewater Medium. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Retrieved from [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Moldenhauer, M., Brown, C. M., & Benedict, J. B. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861164B - Crystallization preparation method of nicotine.
  • ResearchGate. (n.d.). (PDF) Biodegradation and detoxification of nicotine in tobacco solid waste by a Pseudomonas sp. Retrieved from [Link]

  • Lisko, E., & LeGros, T. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. PMC. Retrieved from [Link]

  • El-Hellani, A., & El-Hage, R. (2021). Physical and Chemical Characterization of Aerosols Produced from Experimentally Designed Nicotine Salt-Based E-Liquids. PMC. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Chemical Characterization and Dose Formulation Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Moldenhauer, M., Brown, C. M., & Benedict, J. B. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. PubMed. Retrieved from [Link]

Sources

Exploratory

cas number 65-31-6 nicotine bi-l-(+)-tartrate dihydrate chemical data

CAS Reference: 65-31-6 (Generic/Anhydrous) | Strict Dihydrate CAS: 6019-06-3 Executive Summary Nicotine Bi-L-(+)-Tartrate Dihydrate is the pharmaceutical standard salt form of (S)-(-)-nicotine, widely utilized in Nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Reference: 65-31-6 (Generic/Anhydrous) | Strict Dihydrate CAS: 6019-06-3

Executive Summary

Nicotine Bi-L-(+)-Tartrate Dihydrate is the pharmaceutical standard salt form of (S)-(-)-nicotine, widely utilized in Nicotine Replacement Therapy (NRT) formulations (lozenges, gums, sublingual tablets) and neuropharmacological research. Unlike the volatile, oily freebase nicotine, this bitartrate salt offers superior solid-state stability, water solubility, and precise dosing capabilities.

This guide provides a rigorous technical analysis of the compound, resolving common industry ambiguities regarding its stoichiometry and hydration state, and establishing validated protocols for its characterization and handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Critical Expert Insight: A frequent error in R&D is the conflation of CAS 65-31-6 (often listed for the anhydrous or generic salt) and CAS 6019-06-3 (the specific dihydrate). For precise stoichiometric calculations in formulation, researchers must utilize the molecular weight of the dihydrate (498.41 g/mol ) rather than the anhydrous form (462.41 g/mol ). Failure to account for the two water molecules results in a ~7.2% potency error.

Core Data Table
PropertySpecification
Chemical Name (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine bis(L-tartrate) dihydrate
Synonyms Nicotine hydrogen tartrate; Nicotine acid tartrate
Molecular Formula

Molecular Weight 498.41 g/mol
Stoichiometry 1 Molar Nicotine : 2 Molar Tartaric Acid : 2 Molar Water
Appearance White to off-white crystalline powder
Solubility Freely soluble in water (>50 mg/mL); Soluble in ethanol
Melting Point 88°C – 100°C (Decomposes)
Chirality Nicotine: (S)-(-); Tartaric Acid: L-(+)
Hygroscopicity Moderate to High (Requires desiccation)
Synthesis & Manufacturing Logic

The synthesis of pharmaceutical-grade Nicotine Bitartrate Dihydrate is a controlled crystallization process designed to maximize enantiomeric purity and hydrate stability.

Reaction Logic:



Process Parameters:

  • Solvent System: A mixture of Ethanol/Water (typically 85:15) is used.[1][2][3][4][5] Pure ethanol yields the anhydrous form, which is less stable.

  • Temperature Control: Crystallization is initiated at 45–65°C and cooled slowly. Rapid cooling occludes impurities.

  • Stoichiometric Excess: A slight excess of L-tartaric acid (2.05 equivalents) ensures complete protonation of both nitrogen centers (pyrrolidine and pyridine rings), although the pyridine nitrogen is weakly basic (

    
    ) compared to the pyrrolidine (
    
    
    
    ).
Analytical Characterization Protocols

Trustworthy analysis requires separating the active moiety (nicotine) from the tartrate counter-ion and degradation products (cotinine, nicotine-N-oxide).

A. High-Performance Liquid Chromatography (HPLC)

Standardized method for potency and impurity profiling.

  • Column: C18 (e.g., Hypersil BDS or equivalent), 4.6 mm × 250 mm, 5 µm.[6]

  • Mobile Phase:

    • Buffer: 0.25 M Sodium 1-decane sulfonate (Ion Pairing Agent) in Phosphate Buffer (pH 3.0–3.2).

    • Solvent: Acetonitrile.[6]

    • Ratio: 80:20 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Nicotine

    
    ).
    
  • Temperature: 30°C.

  • Injection Volume: 10–20 µL.

Why this works: The ion-pairing agent (decane sulfonate) is critical. Nicotine is highly polar and basic; without ion pairing, it elutes too quickly (low retention) with severe tailing due to silanol interactions. The acidic pH ensures nicotine is fully ionized, interacting consistently with the ion-pairing reagent.

B. Nuclear Magnetic Resonance (NMR)

To confirm the salt ratio (1:2), integration of the tartrate methine protons vs. nicotine protons is required.

  • Solvent:

    
     (shifts exchangeable protons) or DMSO-
    
    
    
    .
  • Key Signals (DMSO-

    
    ): 
    
    • 
       4.3 ppm (s, 4H): Tartrate CH-OH protons (Integrate to 4H for bis-tartrate).
      
    • 
       8.6–8.8 ppm (m, 2H): Pyridine 
      
      
      
      -protons.
    • 
       2.6 ppm (s, 3H): N-Methyl group.
      
Biological & Pharmacological Interface

Nicotine bitartrate acts as a prototype agonist at Nicotinic Acetylcholine Receptors (nAChRs).[7] The salt form dissociates rapidly in physiological pH, releasing free nicotine which crosses the blood-brain barrier.

Mechanism of Action:

  • Binding: Binds selectively to

    
     (high affinity) and 
    
    
    
    (low affinity) nAChR subtypes in the Ventral Tegmental Area (VTA).
  • Depolarization: Opens ion channels (

    
    , 
    
    
    
    influx).
  • Release: Triggers dopamine release in the Nucleus Accumbens (reward pathway).

Visualization: Pharmacological Pathway

The following diagram illustrates the flow from administration to receptor activation.

NicotinePathway Admin Oral/Mucosal Administration Dissoc Salt Dissociation (pH 7.4) Admin->Dissoc Saliva/GI Fluid Absorption Absorption into Systemic Circulation Dissoc->Absorption Free Base Form BBB Blood-Brain Barrier Penetration Absorption->BBB Lipophilic Transport Receptor Binding to α4β2 nAChR BBB->Receptor Ventral Tegmental Area Signal Ion Channel Opening (Na+/Ca2+) Receptor->Signal Conformational Change Dopamine Dopamine Release (Nucleus Accumbens) Signal->Dopamine Depolarization

Caption: Pharmacokinetic and pharmacodynamic cascade of Nicotine Bitartrate Dihydrate from administration to dopaminergic response.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Category 2 (Fatal if swallowed).[2][3]

  • Dermal Toxicity: Category 1 (Fatal in contact with skin).

  • Environmental: Toxic to aquatic life.[2][3][8]

LD50 Note: The oral LD50 in rats is approximately 65 mg/kg (calculated as base). However, for the bitartrate salt, the higher molecular weight means a higher mass is required to reach the same toxic dose of nicotine base. Calculation:


.

Handling Workflow:

  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and P100 respirator if powder manipulation is extensive outside a hood.

  • Deactivation: Spills should be treated with an oxidizing agent (e.g., dilute bleach) to degrade the nicotine chromophore and structure before cleanup, though standard detergent/water is preferred for surface cleaning to avoid creating toxic chloramines.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16760514, Nicotine Bitartrate Dihydrate. PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph.[9] Eur.). Nicotine Ditartrate Dihydrate Monograph.[9] EDQM.

  • Hajare, P., et al. (2014). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Decker, M. W., et al. (1995). Nicotinic Acetylcholine Receptors: Novel Targets for Therapeutic Intervention. Life Sciences.

Sources

Foundational

Technical Guide: Bioavailability of Nicotine Bi-l-(+)-Tartrate Dihydrate via Oral Administration

This technical guide provides a comprehensive analysis of the bioavailability of Nicotine Bi-l-(+)-Tartrate Dihydrate (NBTD) . It is structured to address the physicochemical properties of the salt, the pharmacokinetic c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the bioavailability of Nicotine Bi-l-(+)-Tartrate Dihydrate (NBTD) . It is structured to address the physicochemical properties of the salt, the pharmacokinetic challenges of oral administration (specifically the first-pass effect), and the rigorous methodologies required to quantify its bioavailability.

[1]

Executive Summary

Nicotine Bi-l-(+)-Tartrate Dihydrate (NBTD) is a stable, water-soluble salt form of nicotine commonly employed in pharmaceutical formulations (e.g., lozenges, gums) to enhance stability and palatability compared to the volatile free base.[1] While "oral administration" technically refers to swallowing (per os), the pharmacokinetic fate of NBTD is heavily dictated by the route of absorption. Swallowed NBTD undergoes extensive first-pass metabolism, resulting in low systemic bioavailability (~20-40%).[1] Consequently, formulation strategies often target oromucosal absorption to bypass the hepatic portal system. This guide details the mechanistic barriers to bioavailability and provides validated protocols for its assessment.

Physicochemical Profile & Causality

Understanding the salt form is prerequisite to analyzing its bioavailability. NBTD is selected not to prevent metabolism, but to solve solid-state stability and solubility challenges.

Molecular Identity[1][2]
  • Compound: Nicotine Bi-l-(+)-Tartrate Dihydrate[1][2][3]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: ~498.44 g/mol (vs. ~162.23 g/mol for nicotine free base).[1]

  • Solubility: Highly water-soluble, facilitating rapid dissolution in the gastrointestinal (GI) tract or saliva.[1]

The Salt Factor

Unlike free base nicotine, which is a volatile, oily liquid prone to oxidation, NBTD is a crystalline solid.[5]

  • Stability: The tartrate counter-ion stabilizes the pyrrolidine nitrogen, reducing oxidative degradation.

  • Dissolution: Upon contact with aqueous media (saliva or gastric fluid), NBTD dissociates rapidly.[1] The rate-limiting step for absorption is not dissolution, but rather the permeation (dependent on pH) and metabolism (dependent on hepatic enzymes).[1]

Pharmacokinetics: The First-Pass Barrier

The core challenge of oral NBTD administration is the "First-Pass Effect." When swallowed, nicotine is absorbed via the portal vein and transported directly to the liver before reaching systemic circulation.

Metabolic Pathway (CYP2A6)

The liver enzyme CYP2A6 is the primary gatekeeper, converting approximately 70-80% of nicotine into cotinine (inactive) and other metabolites.[1]

Diagram 1: Hepatic Disposition Pathway

The following diagram illustrates the metabolic bottleneck that reduces oral bioavailability.

NicotineMetabolism NBTD NBTD (Oral Dose) Gut GI Tract (Dissociation) NBTD->Gut Dissolution Portal Portal Vein Gut->Portal Absorption Liver Liver (First-Pass Metabolism) Portal->Liver Transport Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic ~20-30% Escapes Cotinine Cotinine (Renal Excretion) Liver->Cotinine CYP2A6 Oxidation (~70-80%)

Figure 1: The hepatic first-pass effect significantly reduces the systemic bioavailability of swallowed nicotine.[1]

Quantitative Bioavailability Data

The following table summarizes the bioavailability (F) of nicotine based on administration route, highlighting the deficit of the oral route.

Route of AdministrationBioavailability (F)Tmax (Time to Peak)Key Limiting Factor
Intravenous (IV) 100%ImmediateNone (Reference Standard)
Oral (Swallowed) ~20 - 45% 0.5 - 1.0 hHepatic First-Pass (CYP2A6)
Oromucosal (Lozenge) ~50 - 70%*0.5 - 1.0 hpH-dependent mucosal permeation
Transdermal ~68 - 80%2 - 10 hSkin permeation rate

> Note: Oromucosal bioavailability is higher because a fraction of the dose bypasses the liver via the jugular veins, though some is inevitably swallowed.

Authoritative Insight: Studies utilizing delayed-release oral capsules of nicotine tartrate have demonstrated a bioavailability of approximately 40-42% , confirming that while absorption from the gut is efficient, hepatic extraction remains the dominant variable [1, 2].[1]

Experimental Framework: Validating Bioavailability

To determine the bioavailability of a specific NBTD formulation, a rigorous pharmacokinetic (PK) study coupled with LC-MS/MS bioanalysis is required.

Protocol A: Clinical PK Study Design

This protocol is designed to calculate the Absolute Bioavailability (


) by comparing Oral vs. IV administration.[1]

Objective: Determine


, 

, and

.
  • Cohort: Healthy adult smokers (n=12-24) to ensure tolerance. Abstinence required 12h pre-dose.[1]

  • Dosing Arms (Crossover Design):

    • Arm A: Oral NBTD formulation (e.g., 2 mg or 4 mg equivalent).[1][6]

    • Arm B: IV Nicotine Infusion (tracer dose or therapeutic equivalent) as reference.[1]

  • Sampling Schedule:

    • Blood draws at

      
       (pre-dose), 5, 10, 20, 30, 45 min, 1h, 2h, 4h, 8h, 12h, 24h.
      
    • Rationale: Frequent early sampling captures the rapid absorption phase (

      
      ) and distribution; late sampling captures the elimination half-life (
      
      
      
      ).[1]
  • Plasma Separation: Centrifuge at 3000g for 10 min at 4°C immediately to prevent degradation. Store at -80°C.

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Quantification of nicotine and cotinine in plasma requires high sensitivity due to the low concentrations resulting from extensive metabolism.[1]

Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry.[1][7]

  • Internal Standards (IS): Nicotine-

    
     and Cotinine-
    
    
    
    .[1]
  • Sample Preparation:

    • Thaw plasma.[1] Aliquot 100

      
      .
      
    • Add IS solution.[1]

    • Protein Precipitation: Add 300

      
       ice-cold Acetonitrile (ACN) with 0.1% Formic Acid. Vortex 1 min.
      
    • Centrifuge 14,000g for 10 min. Transfer supernatant.

  • LC Parameters:

    • Column: HILIC (Hydrophilic Interaction LC) or C18 with high aqueous stability.[1]

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9.5); B: Acetonitrile.[1]

    • Gradient: High organic start (for HILIC) to retain polar nicotine.[1]

  • MS/MS Transitions (MRM):

    • Nicotine:

      
       163.2 
      
      
      
      130.1 (Quant), 117.1 (Qual).[1]
    • Cotinine:

      
       177.2 
      
      
      
      80.1 (Quant), 98.1 (Qual).[1]
Diagram 2: Bioanalytical Workflow

The following diagram outlines the self-validating workflow for sample analysis.

Bioanalysis Sample Plasma Sample (Contains NBTD/Metabolites) IS Add Internal Standard (Nicotine-d4) Sample->IS Extract Protein Precipitation (ACN + Formic Acid) IS->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC UPLC Separation (HILIC Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Validated LC-MS/MS workflow for precise quantification of plasma nicotine.[1]

Formulation Strategies to Modulate Bioavailability

Since hepatic metabolism is saturable but potent, formulation science focuses on absorption windows .[1]

  • pH Modulation (The "Free Base" Shift):

    • NBTD is acidic in solution.[1][8] To cross membranes (buccal or intestinal), nicotine must be un-ionized (free base).[1]

    • Protocol: Add alkaline buffering agents (e.g., Sodium Carbonate) to the formulation to raise the micro-environment pH to ~8.5-9.0. This shifts the equilibrium toward the free base, enhancing permeation before the drug is swallowed and subjected to first-pass metabolism [3].

  • Modified Release:

    • Encapsulating NBTD in pH-sensitive polymers (e.g., Eudragit) can target release to the ileocolon, where CYP activity may differ, though systemic bioavailability remains limited compared to IV [1].[1]

References

  • A dose-ranging pharmacokinetic study of nicotine tartrate following single-dose delayed-release oral and intravenous administration. Source: PubMed / NIH URL:[1][Link]

  • Clinical pharmacokinetics of nicotine after oral, i.v. and rectal administration. Source: BioWorld / Clinical Pharmacology URL:[Link][1]

  • Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration. Source: PMC / NIH URL:[1][Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites. Source: CDC Stacks URL:[1][Link][1]

Sources

Protocols & Analytical Methods

Method

subcutaneous injection dosing guidelines for nicotine bi-l-(+)-tartrate dihydrate in rats

An authoritative guide for researchers, scientists, and drug development professionals on the subcutaneous administration of nicotine di-l-(+)-tartrate dihydrate in rats. Application Notes & Protocols: Subcutaneous Nicot...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the subcutaneous administration of nicotine di-l-(+)-tartrate dihydrate in rats.

Application Notes & Protocols: Subcutaneous Nicotine Dosing in Rats

Introduction: The Rationale for Precise Nicotine Dosing

Nicotine, the primary psychoactive alkaloid in tobacco, is a cornerstone of research in addiction, neurobiology, and behavior. The subcutaneous (SC) route of administration in rat models is widely employed due to its reliability, ease of execution, and the consistent absorption kinetics it provides, which allows for sustained plasma concentrations. However, the accuracy and reproducibility of such studies hinge on the precise calculation and administration of the nicotine dose.

This guide provides a comprehensive framework for the subcutaneous dosing of nicotine di-l-(+)-tartrate dihydrate in rats. It moves beyond a simple procedural list to explain the critical scientific principles underpinning each step, from dose calculation and solution preparation to the injection technique itself. By integrating field-proven insights with established standards, this document serves as a self-validating system to ensure experimental integrity and animal welfare.

Compound Profile: Nicotine Di-l-(+)-tartrate Dihydrate

Nicotine is most commonly supplied as a salt, with nicotine di-l-(+)-tartrate dihydrate being a stable and widely used form. It is crucial to understand that dosing is almost universally reported in terms of nicotine freebase . Therefore, a precise conversion is the first and most critical step in any protocol.

  • Molecular Formula: C₁₀H₁₄N₂·2(C₄H₆O₆)·2(H₂O)

  • Molecular Weight: 498.45 g/mol (Note: This can vary slightly, always confirm with the manufacturer's certificate of analysis)

  • Active Component: Nicotine (freebase, C₁₀H₁₄N₂)

  • Molecular Weight of Nicotine Freebase: 162.23 g/mol

The tartrate salt form enhances the compound's stability and solubility in aqueous solutions. However, the large tartrate and water components contribute significantly to the total molecular weight without being pharmacologically active.

The Critical Conversion: From Salt to Freebase

Failure to account for the salt form is a common and significant source of dosing error. The dose must be calculated based on the mass of the active nicotine base.

Conversion Factor: The percentage of nicotine freebase in nicotine di-l-(+)-tartrate dihydrate is approximately 32.56%.[1] This is calculated as:

(Molecular Weight of Nicotine Freebase / Molecular Weight of Nicotine Salt Dihydrate) * 100 = (162.23 / 498.45) * 100 ≈ 32.56%

This means that for every 1 mg of nicotine di-l-(+)-tartrate dihydrate weighed, you are only working with approximately 0.3256 mg of active nicotine.

Dosing and Solution Preparation: A Step-by-Step Guide

Dosage Calculation Workflow

The following workflow ensures an accurate final dose of nicotine freebase is administered to the animal.

G cluster_calc Phase 1: Dose Calculation cluster_prep Phase 2: Solution Preparation cluster_admin Phase 3: Administration Dose_mg_kg 1. Define Target Dose (e.g., 0.4 mg/kg freebase) Rat_Weight 2. Weigh the Rat (e.g., 250 g = 0.25 kg) Dose_mg_kg->Rat_Weight Total_Dose 3. Calculate Total Nicotine (Dose * Weight) 0.4 mg/kg * 0.25 kg = 0.1 mg Rat_Weight->Total_Dose Inj_Volume 7. Calculate Injection Volume (Total Nicotine / Stock Conc) 0.1 mg / 1 mg/mL = 0.1 mL Total_Dose->Inj_Volume Input for Injection Stock_Conc 4. Define Stock Concentration (e.g., 1 mg/mL freebase) Salt_Weight 5. Calculate Salt Weight Needed (Target Conc / 0.3256) 1 mg/mL / 0.3256 = 3.07 mg/mL salt Stock_Conc->Salt_Weight Final_Volume 6. Prepare Stock Solution (e.g., Dissolve 30.7 mg salt in 10 mL saline) Salt_Weight->Final_Volume Final_Volume->Inj_Volume Use Stock Injection 8. Administer Subcutaneously Inj_Volume->Injection

Caption: Workflow from dose definition to administration.

Vehicle Selection and pH Adjustment
  • Vehicle: The standard and recommended vehicle for subcutaneous nicotine administration is sterile 0.9% sodium chloride (saline) .[2][3][4] This isotonic solution minimizes irritation and osmotic stress at the injection site.

  • pH Adjustment: Nicotine solutions should be adjusted to a physiological pH of 7.0 - 7.4 .[2][3][5] This is a critical step to prevent pain and inflammation at the injection site, which can act as a confounding stressor in behavioral experiments.[6] Use dilute sodium hydroxide (NaOH) to adjust the pH as needed.

Example Dosing Table

This table provides pre-calculated values for preparing a 1 mg/mL (as freebase) nicotine stock solution and determining injection volumes for common rat weights and doses.

Target Dose (Freebase)Rat WeightTotal Nicotine NeededInjection Volume (from 1 mg/mL stock)
0.1 mg/kg 200 g (0.2 kg)0.02 mg0.02 mL (20 µL)
250 g (0.25 kg)0.025 mg0.025 mL (25 µL)
300 g (0.3 kg)0.03 mg0.03 mL (30 µL)
0.4 mg/kg 200 g (0.2 kg)0.08 mg0.08 mL (80 µL)
250 g (0.25 kg)0.10 mg0.10 mL (100 µL)
300 g (0.3 kg)0.12 mg0.12 mL (120 µL)
0.8 mg/kg 200 g (0.2 kg)0.16 mg0.16 mL (160 µL)
250 g (0.25 kg)0.20 mg0.20 mL (200 µL)
300 g (0.3 kg)0.24 mg0.24 mL (240 µL)

Note on Injection Volume: It is standard practice to administer nicotine subcutaneously at a volume of 1 mL/kg .[7] For smaller doses, it may be preferable to dilute the injectable agent to ensure accurate dosing.[8]

Detailed Experimental Protocol

This protocol outlines the complete procedure for subcutaneous nicotine injection in rats.

Materials and Equipment
  • Nicotine di-l-(+)-tartrate dihydrate

  • Sterile 0.9% saline

  • Dilute NaOH for pH adjustment

  • pH meter or pH strips

  • Analytical balance

  • Sterile volumetric flasks and conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (1 mL)

  • Sterile needles (25-30 gauge)[9]

  • Appropriate Personal Protective Equipment (PPE)

Protocol for Solution Preparation (1 mg/mL Nicotine Freebase)
  • Safety First: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[10][11][12] Nicotine is highly toxic and can be absorbed through the skin.[11][13]

  • Calculate Salt Mass: To prepare 10 mL of a 1 mg/mL nicotine freebase solution, you will need 10 mg of nicotine freebase. Using the conversion factor, calculate the required mass of the tartrate salt:

    • Mass of Salt = (Desired mass of freebase) / 0.3256

    • Mass of Salt = 10 mg / 0.3256 = 30.71 mg

  • Weigh and Dissolve: Accurately weigh 30.71 mg of nicotine di-l-(+)-tartrate dihydrate and place it in a 10 mL volumetric flask or a suitable sterile container. Add approximately 8 mL of sterile 0.9% saline and vortex until fully dissolved.

  • Adjust pH: Check the pH of the solution. Adjust to between 7.0 and 7.4 by adding dilute NaOH dropwise.

  • Final Volume: Bring the solution to the final volume of 10 mL with sterile saline.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed container.[14]

  • Storage: Label the container clearly with the compound, concentration (as freebase), date, and store in a cool, dry, dark place.[10]

Protocol for Subcutaneous Injection
  • Animal Preparation: Weigh the animal on the day of dosing to calculate the precise injection volume.[14]

  • Restraint: Safely and securely restrain the rat. This can be done by grasping the loose skin (scruff) over the shoulders and neck with one hand.[9][15] For larger or more active rats, a second person or a dedicated restraint device may be necessary.[9]

  • Injection Site: The preferred site for SC injection is the loose skin over the dorsal midline, between the shoulder blades.[6][8][14] If repeated injections are required, alternate injection sites (e.g., the flank) to minimize local irritation.[6]

  • Procedure: a. Use your non-dominant hand to lift the skin, forming a "tent".[14][15] b. Using your dominant hand, insert a new, sterile needle (bevel up) into the base of the tented skin, parallel to the body.[8][9][14] c. Aspirate slightly by pulling back on the plunger.[8][14] If blood appears in the syringe hub, you have entered a vessel. Withdraw the needle and start over with a fresh syringe and needle at a different site.[9] d. If no blood is aspirated, depress the plunger smoothly to inject the calculated volume. e. Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent leakage.[15]

  • Post-Injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions or complications.

Caption: Decision workflow for the subcutaneous injection procedure in rats.

Pharmacokinetics and Expected Effects

Following subcutaneous injection, nicotine is absorbed rapidly.[16] Peak plasma concentrations are typically reached within 15-30 minutes.[17] The half-life of subcutaneously administered nicotine in rats is approximately 30 minutes, which should be considered when designing studies that require sustained nicotine levels or involve repeated dosing.[2] Studies have shown that adolescent rats may metabolize nicotine faster than adult rats, which could be a critical variable in developmental studies.[18]

Safety and Compliance

Nicotine is a hazardous chemical and must be handled with appropriate care.

  • Engineering Controls: Always handle concentrated nicotine solutions or powder in a chemical fume hood or a well-ventilated area.[11][12][13]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, nitrile gloves, and safety goggles must be worn.[10][12]

  • Spill Management: Have a spill kit with absorbent materials readily available. In case of a spill, contain it immediately and dispose of the waste as hazardous material according to institutional guidelines.[10]

  • Disposal: All nicotine-contaminated waste, including syringes, needles, tubes, and unused solutions, must be disposed of as hazardous chemical waste.[10]

  • Compliance: Adhere to all institutional and national guidelines for handling hazardous substances and for the care and use of laboratory animals.

References

  • Research Animal Training. (2020, February 10). Subcutaneous Injection in the Rat. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP 10.9.1 - Subcutaneous Injection in Rats. [Link]

  • Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in rats Number: AD-1. [Link]

  • Han, S., et al. (2023). Pharmacokinetics of freebase nicotine and nicotine salts following subcutaneous administration in male rats. Drug Testing and Analysis, 15(10), 1099-1106. [Link]

  • Chemnovatic. (2022, November 10). Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. [Link]

  • PhenX Toolkit. (n.d.). Nicotine Content. [Link]

  • Goriounova, N. A., & Mansvelder, H. D. (2013). Age-related differences in the disposition of nicotine and metabolites in rat brain and plasma. Nicotine & Tobacco Research, 16(4), 486-494. [Link]

  • University Animal Care, University of Arizona. (n.d.). Rodent Subcutaneous (SQ/SC) Administration. [Link]

  • Institute of Laboratory Animal Science (LTK). (2020, April 22). Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. [Link]

  • National Toxicology Program. (2010). Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. NIEHS. [Link]

  • A Guide for Lab Personnel. (2025, June 5). Safety Protocols for Handling Tobacco and Vaping Products in Medical Laboratories. [Link]

  • Harris, A. C., et al. (2023). Behavioral and Pharmacokinetic Assessment of Nicotine e-Cigarette Inhalation in Female Rats. Nicotine & Tobacco Research, 25(Supplement_1), S31-S40. [Link]

  • Kimbrough, A., et al. (2022). Acute nicotine intake increases feeding behavior through decreasing glucagon signaling in dependent male and female rats. eNeuro. [Link]

  • Lee, B. L., et al. (1987). A clinical pharmacological study of subcutaneous nicotine. Clinical Pharmacology & Therapeutics, 41(5), 583-590. [Link]

  • Liechti, M. E., et al. (2011). A novel method to induce nicotine dependence by intermittent drug delivery using osmotic minipumps. Psychopharmacology, 218(3), 517-526. [Link]

  • Matta, S. G., et al. (2007). Guidelines on Nicotine Dose Selection for in Vivo Research. Psychopharmacology, 190(3), 269-319. [Link]

  • Bruijnzeel, A. W., et al. (2016). Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats. Neuropsychopharmacology, 41(6), 1640-1649. [Link]

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Application

Application Notes and Protocols for the Oral Administration of Nicotine Bi-l-(+)-tartrate Dihydrate in Murine Drinking Water

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of nicotine bi-l-(+)-tartrate dihydrate to mice via their drinking water. This m...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of nicotine bi-l-(+)-tartrate dihydrate to mice via their drinking water. This method is a widely used non-invasive technique for chronic nicotine exposure in preclinical research, modeling aspects of nicotine dependence and its physiological and behavioral effects. This document emphasizes scientific integrity, providing detailed, field-proven protocols and explaining the causal reasoning behind experimental choices.

Introduction: Rationale and Considerations

Administering nicotine in drinking water offers a method for voluntary, chronic self-administration in mice, which can be advantageous for studies modeling long-term nicotine use.[1] This route of administration avoids the stress associated with repeated injections or gavage. Nicotine bi-l-(+)-tartrate dihydrate is the preferred salt form for this application due to its high water solubility and stability in solution.[2][3][4][5][6]

However, researchers must consider several key factors that can influence the outcomes of such studies. These include the potential for altered water and food intake, sex-dependent differences in consumption, and the influence of experimental conditions like diet on fluid intake.[7][8] Therefore, careful monitoring and appropriate control groups are essential for the robust interpretation of experimental data.

Properties of Nicotine Bi-l-(+)-tartrate Dihydrate

Nicotine bi-l-(+)-tartrate dihydrate is a white, crystalline solid that is readily soluble in water.[2][3][5] The dihydrate form incorporates two water molecules per salt molecule, which contributes to its stability.[3] It is important to note that the nicotine content of the bitartrate salt is approximately 32.1% to 33.0% of the total molecular weight.[2] This must be accounted for when calculating the desired concentration of nicotine freebase in the drinking water.

Experimental Design and Workflow

A typical experimental workflow for administering nicotine in drinking water involves several key stages, from initial habituation to the final analysis of nicotine exposure. The following diagram illustrates a standard workflow.

NicotineAdministrationWorkflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Habituation Acclimation & Baseline Water Intake Group_Assignment Randomized Group Assignment Habituation->Group_Assignment Establish Baseline Solution_Prep Nicotine Solution Preparation Group_Assignment->Solution_Prep Assign Treatments Administration Ad Libitum Administration Solution_Prep->Administration Provide Medicated Water Monitoring Daily Monitoring (Water/Food Intake, Body Weight) Administration->Monitoring Ongoing Observation Sample_Collection Biological Sample Collection (e.g., Blood) Administration->Sample_Collection Endpoint Monitoring->Administration Replenish Solutions Analysis Biochemical Analysis (e.g., Cotinine Levels) Sample_Collection->Analysis Quantify Exposure Data_Analysis Behavioral & Physiological Data Analysis Analysis->Data_Analysis Correlate Data

Caption: Experimental workflow for nicotine administration in mouse drinking water.

Detailed Protocols

Preparation of Nicotine Drinking Water

Objective: To prepare a stable and palatable nicotine solution for administration to mice.

Materials:

  • (-)-Nicotine bi-l-(+)-tartrate dihydrate (CASRN 6019-06-3)

  • Saccharin sodium salt (optional, for palatability)

  • Distilled or purified water

  • Calibrated analytical balance

  • Volumetric flasks

  • Sterile, light-protected water bottles for animal cages

Protocol:

  • Determine the Target Nicotine Freebase Concentration: Published studies have used a range of concentrations, typically from 100 µg/mL to 200 µg/mL of nicotine freebase.[7][8][9][10] The choice of concentration will depend on the specific research question.

  • Calculate the Required Amount of Nicotine Bitartrate Dihydrate:

    • The molecular weight of nicotine is 162.23 g/mol .

    • The molecular weight of nicotine bi-l-(+)-tartrate dihydrate is approximately 498.4 g/mol .[4]

    • The percentage of nicotine in the salt is roughly 32.5%.

    • Formula: (Target Nicotine Freebase Concentration) / (Nicotine content of salt) = Required Nicotine Bitartrate Dihydrate Concentration

    • Example for 200 µg/mL Nicotine Freebase: (200 µg/mL) / 0.325 = 615.4 µg/mL of nicotine bitartrate dihydrate.

  • Incorporate a Palatability Agent (Optional but Recommended): To counteract the bitter taste of nicotine, which may reduce water intake, saccharin is often added.[7] A common concentration is 2% saccharin.

  • Solution Preparation:

    • For a 1-liter solution, weigh the calculated amount of nicotine bitartrate dihydrate and saccharin (if used).

    • Dissolve the compounds in a small volume of distilled water in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with distilled water.

    • Mix thoroughly.

  • pH Adjustment: It is good practice to adjust the pH of the final solution to approximately 7.0 to match that of regular drinking water.[7]

  • Storage and Handling: Store the stock solution in a refrigerator, protected from light. Nicotine solutions in water are generally stable, but it is recommended to prepare fresh solutions at least weekly.[11] When providing the solution to the animals, use light-protected water bottles.

Animal Habituation and Administration

Objective: To acclimate mice to the experimental conditions and administer the nicotine solution.

Protocol:

  • Acclimation: House the mice in the experimental room for at least one week prior to the start of the study to allow them to acclimate to the environment.

  • Baseline Measurements: For at least three days before introducing the nicotine solution, measure and record the daily water intake and body weight of each mouse. This baseline data is crucial for identifying any changes in consumption patterns due to the nicotine solution.

  • Two-Bottle Choice Paradigm (Optional): For studies investigating nicotine preference, a two-bottle choice paradigm can be employed, where mice have simultaneous access to a bottle of nicotine solution and a bottle of regular drinking water.[11][12] The position of the bottles should be switched daily to avoid place preference.

  • Single-Bottle Administration: For studies requiring consistent nicotine exposure, the nicotine solution will be the sole source of fluid.[1]

  • Daily Monitoring: Throughout the study, it is imperative to:

    • Measure the volume of water consumed daily for each cage.

    • Measure the body weight of each mouse at regular intervals (e.g., every 2-3 days).

    • Observe the general health and behavior of the animals.

  • Solution Replacement: Replace the nicotine solution in the water bottles every 1-2 days to ensure freshness and maintain the desired concentration.[11]

Calculation of Nicotine Consumption

Objective: To determine the daily dose of nicotine consumed by each mouse.

Protocol:

  • Calculate Average Daily Water Intake: Based on the daily measurements, calculate the average volume of water consumed per mouse per day.

  • Calculate Nicotine Dose (mg/kg/day):

    • Formula: (Concentration of Nicotine Freebase in water (mg/mL) * Daily Water Intake (mL)) / Body Weight (kg) = Nicotine Dose (mg/kg/day)

    • Example: A 25g (0.025 kg) mouse drinks 4 mL of a 200 µg/mL (0.2 mg/mL) nicotine solution.

    • (0.2 mg/mL * 4 mL) / 0.025 kg = 32 mg/kg/day

Table 1: Example Nicotine Dosage Calculations

Mouse Weight (g)Daily Water Intake (mL)Nicotine Concentration (µg/mL freebase)Calculated Nicotine Dose (mg/kg/day)
203.510017.5
254.010016.0
203.520035.0
254.020032.0
Verification of Nicotine Exposure

Objective: To confirm systemic nicotine exposure in the experimental animals.

Protocol:

  • Blood Collection: At the end of the study, collect blood samples from the mice.

  • Metabolite Analysis: The most reliable method to confirm nicotine exposure is to measure the plasma or serum levels of its primary metabolite, cotinine.[7][13] Cotinine has a longer half-life than nicotine, making it a more stable biomarker of exposure.

  • Analytical Methods: Cotinine levels are typically quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Potential Pitfalls and Troubleshooting

  • Reduced Water Intake: If a significant decrease in water consumption is observed, consider lowering the nicotine concentration or increasing the concentration of the sweetening agent.

  • Variability in Consumption: Individual mice may exhibit different preferences for the nicotine solution. It is important to analyze data on an individual basis where possible and ensure sufficient statistical power to account for this variability.

  • Sex Differences: Male and female mice can differ in their fluid consumption and nicotine metabolism.[7] It is advisable to include both sexes in the study design or to conduct separate studies for each sex.

Conclusion

The administration of nicotine bi-l-(+)-tartrate dihydrate in drinking water is a valuable method for studying the chronic effects of nicotine in mice. By following these detailed protocols and considering the key experimental variables, researchers can generate reliable and reproducible data. The scientific integrity of such studies relies on careful planning, meticulous execution, and the validation of nicotine exposure through biochemical analysis.

References

  • Prism. (n.d.). High-Quality Nicotine Bitartrate Dihydrate API. Retrieved from [Link]

  • Gould, T. D., et al. (2017). Access to nicotine in drinking water reduces weight gain without changing caloric intake on high fat diet in male C57BL/6J mice. Neuropharmacology, 124, 119-130. Retrieved from [Link]

  • Pietilä, K., & Ahtee, L. (2000). Chronic nicotine administration in the drinking water affects the striatal dopamine in mice. Pharmacology Biochemistry and Behavior, 66(1), 95-103. Retrieved from [Link]

  • Adriani, W., et al. (2002). Restricted daily access to water and voluntary nicotine oral consumption in mice: methodological issues and individual differences. Pharmacology Biochemistry and Behavior, 73(2), 365-376. Retrieved from [Link]

  • National Toxicology Program. (2022). Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. NIEHS Report. Retrieved from [Link]

  • Lallai, V., et al. (2019). Nicotine treatment buffers negative behavioral consequences induced by exposure to physical and emotional stress in adolescent male mice. Neurobiology of Stress, 11, 100185. Retrieved from [Link]

  • McCarthy, D. M., et al. (2018). Nicotine exposure of male mice produces behavioral impairment in multiple generations of descendants. PLoS Biology, 16(10), e2006497. Retrieved from [Link]

  • Gebremeskel, H., et al. (2017). In vivo effect of chronic nicotine exposure on outcome of Plasmodium berghei ANKA malaria. Asian Pacific Journal of Tropical Medicine, 10(1), 58-63. Retrieved from [Link]

  • Aschhoff, S., et al. (2000). Nicotine consumption of several mouse strains using a two bottle choice paradigm. Behavioural Brain Research, 113(1-2), 171-176. Retrieved from [Link]

  • National Toxicology Program. (2022). Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. NIEHS Report. Retrieved from [Link]

  • McCarthy, D. M., et al. (2018). Nicotine exposure of male mice produces behavioral impairment in multiple generations of descendants. PLoS Biology, 16(10), e2006497. Retrieved from [Link]

  • National Toxicology Program. (2024). Nicotine Bitartrate Dihydrate Internal Concentration Assessment. NIEHS Report. Retrieved from [Link]

  • Dadmarz, M., & Vogel, W. H. (2015). Evaluation of Chronic Oral Nicotine Treatment in Food Consumption, Body Weight and [125I] Epibatidine Binding in Adult Mice. Juniper Online Journal of Public Health, 1(1). Retrieved from [Link]

  • Han, S., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology, 14, 1269383. Retrieved from [Link]

  • National Toxicology Program. (2022). Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. NIEHS Report. Retrieved from [Link]

  • de Carvalho, A. F. C., et al. (2022). Nicotine's Effects on Schizophrenia-like Symptoms in a Mice Model: Time Matters. International Journal of Molecular Sciences, 23(17), 9706. Retrieved from [Link]

  • Lotfipour, S., et al. (2018). Assessing Nicotine Dependence Using an Oral Nicotine Free-Choice Paradigm in Mice. eNeuro, 5(2), ENEURO.0031-18.2018. Retrieved from [Link]

  • National Toxicology Program. (2024). Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. NIEHS Report. Retrieved from [Link]

  • Han, S., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology, 14, 1269383. Retrieved from [Link]

  • Portugal, G. S., et al. (2014). Long-term effects of chronic nicotine on emotional and cognitive behaviors and hippocampus cell morphology in mice. Behavioural Brain Research, 258, 103-111. Retrieved from [Link]

  • Wang, H., et al. (2015). Long-term nicotine exposure induces dysfunction of mouse endothelial progenitor cells. Experimental and Therapeutic Medicine, 10(6), 2149-2156. Retrieved from [Link]

  • Durand-de Cuttoli, R., et al. (2022). Prolonged nicotine exposure reduces aversion to the drug in mice by altering nicotinic transmission in the interpeduncular nucleus. eLife, 11, e78205. Retrieved from [Link]

  • Besson, M., et al. (2007). Long-term effects of chronic nicotine exposure on brain nicotinic receptors. Proceedings of the National Academy of Sciences, 104(19), 8155-8160. Retrieved from [Link]

  • Gould, T. D., et al. (2017). Access to nicotine in drinking water reduces weight gain without changing caloric intake on high fat diet in male C57BL/6J mice. Neuropharmacology, 124, 119-130. Retrieved from [Link]

  • Davis, J. A., et al. (2005). Withdrawal from Chronic Nicotine Administration Impairs Contextual Fear Conditioning in C57BL/6 Mice. Journal of Neuroscience, 25(38), 8743-8750. Retrieved from [Link]

  • Salman, R., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 8(8), 7543-7553. Retrieved from [Link]

  • Tobacco Reporter. (2024). Freebase Nicotine Safer than Salts: Study. Retrieved from [Link]

  • Potts, A. (2021). Voluntary intermittent access to combined alcohol and nicotine in mice—consumption and withdrawal effects. Butler University Digital Commons. Retrieved from [Link]

  • da Silva, A. S. R., et al. (2019). Drug delivery to rodents: how to deal with body mass and water intake fluctuations?. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Difference of Addictive Behavior of Free-Base Nicotine and Nicotine Salts in Mice Base on an Aerosol Self-Administration Model. Toxics, 11(12), 996. Retrieved from [Link]

  • Shao, X., et al. (2023). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicology and Applied Pharmacology, 481, 116744. Retrieved from [Link]

  • University of Wollongong. (n.d.). Nicotine Toxicity Freebase Nicotine vs Nicotine Salts. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Standard Operating Procedure for the Accurate Weighing of Hygroscopic Nicotine Salts

Abstract: This document provides a comprehensive, technically grounded standard operating procedure (SOP) for the accurate weighing of hygroscopic nicotine salts. Addressed to researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically grounded standard operating procedure (SOP) for the accurate weighing of hygroscopic nicotine salts. Addressed to researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to explain the critical scientific principles underpinning each step. By focusing on environmental control, electrostatic discharge mitigation, and meticulous handling techniques, this protocol aims to establish a self-validating system for generating precise and reproducible results, ensuring the integrity of downstream analytical processes.

Introduction: The Challenge of Weighing Hygroscopic Nicotine Salts

Nicotine, particularly in its salt forms, is a cornerstone of pharmaceutical and consumer product development. Nicotine salts are formed by reacting freebase nicotine with an organic acid, resulting in compounds that are generally more stable and less volatile than their freebase counterpart.[1][2][3] While this enhanced stability is advantageous for shelf-life, many nicotine salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5]

This hygroscopicity presents a significant metrological challenge. The continuous absorption of atmospheric water vapor leads to a dynamic increase in the sample's mass, making it difficult to obtain a stable and accurate weight.[6] An inaccurate weight measurement, the foundational step of most analytical workflows, can propagate errors, leading to incorrect concentration calculations, flawed dosage formulations, and unreliable experimental outcomes.

Furthermore, the fine, powdered nature of many nicotine salts makes them susceptible to electrostatic charging, especially in low-humidity environments.[7] Electrostatic forces can cause repulsion from or attraction to the weighing pan, leading to unstable readings and significant errors that can range from milligrams to hundreds of milligrams.[8]

This application note details a robust protocol designed to mitigate these challenges, ensuring the generation of trustworthy and reproducible weighing data for hygroscopic nicotine salts.

Pre-Weighing Preparations: Establishing a Controlled Environment

A stable and controlled environment is the bedrock of accurate analytical weighing.[9][10] Before any weighing procedure, the following conditions must be established and verified.

Environmental Control: Temperature and Humidity

The weighing laboratory must be equipped with a calibrated HVAC system capable of maintaining stable temperature and humidity.

  • Temperature: Maintain a constant ambient temperature, ideally between 20°C and 25°C.[11] Temperature fluctuations can cause air currents (convection) within the balance chamber and affect the performance of the balance's electronics.[11] Allow both the balance and the sample to equilibrate to the room's temperature for at least 30 minutes before weighing.[6][12] Never weigh samples taken directly from a refrigerator or oven.[13]

  • Relative Humidity (RH): The ideal relative humidity for weighing is a balance between preventing moisture absorption and minimizing static electricity.

    • High Humidity (>60% RH): Increases the rate of moisture absorption by hygroscopic samples.[11][14]

    • Low Humidity (<40% RH): Significantly increases the likelihood of static charge accumulation on samples and containers.[7][14][15]

    • Optimal Range: Maintain the laboratory's relative humidity between 40% and 60% RH .[6][9][14] This range is the most effective compromise for minimizing both hygroscopic effects and static charge.

Monitoring of these conditions should be continuous, with records maintained as per laboratory quality guidelines. The United States Pharmacopeia (USP) General Chapter <1118> provides guidance on monitoring devices for temperature and humidity.[16][17][18]

Analytical Balance Setup and Verification
  • Location: The analytical balance must be placed on a dedicated, stable, and vibration-resistant weighing table, preferably made of granite or a similar solid material.[10][14] The location should be free from drafts from doors, windows, or air conditioning vents.[9][11]

  • Leveling: Ensure the balance is perfectly level using the built-in spirit level before each use.

  • Warm-up: Switch on the balance at least 30 minutes before use to allow its electronic components to stabilize.[12]

  • Calibration: Perform daily internal calibration. External calibration with certified weights should be conducted on a regular schedule as dictated by your laboratory's quality system.[14]

Mitigating Electrostatic Charges

Static electricity is a primary source of weighing errors.[19][20] The following measures are critical:

  • Ionizer: The use of an integrated or standalone ionizer is strongly recommended. An ionizer neutralizes static charges on the weighing vessel and the sample by emitting a balanced stream of positive and negative ions.[8] Many modern analytical balances offer integrated ionizers that can automatically detect and eliminate static charges.[7]

  • Anti-Static Weighing Vessels: Whenever possible, use anti-static weighing vessels or metal containers. Avoid using plastic vessels in low-humidity conditions.[6][21]

  • Grounding: Ensure the balance is properly grounded through its three-pin power plug.[6] Using anti-static mats can also help ground laboratory personnel.[14]

Experimental Protocol: Step-by-Step Weighing Procedure

This protocol is designed for precision and speed to minimize the sample's exposure to the ambient environment.

Materials and Equipment
  • Hygroscopic Nicotine Salt Sample (stored in a desiccator)

  • Analytical Balance (0.1 mg readability or better) with integrated or external ionizer

  • Anti-static weighing boats or glass weighing vials with caps

  • Spatulas (preferably anti-static)

  • Tweezers

  • Calibrated Thermometer and Hygrometer

  • Laboratory Notebook or LIMS for recording data

Workflow Diagram

The following diagram outlines the logical flow of the weighing procedure.

Weighing_Workflow A Start: Prepare Weighing Environment B Verify Temp (20-25°C) & RH (40-60%) A->B Verify Conditions C Prepare & Calibrate Balance B->C Conditions Met D Select & De-ionize Weighing Vessel C->D E Tare Balance with Vessel D->E F Transfer Sample from Desiccator to Balance E->F Ready for Sample G Quickly Add Sample to Vessel F->G Minimize Exposure H Close Draft Shield G->H I De-ionize Sample (if necessary) H->I J Record Stable Weight Reading I->J Allow to Stabilize K Immediately Cap/Cover Sample J->K Prevent Further Moisture Uptake L Clean Balance & Workspace K->L M End L->M

Caption: Workflow for weighing hygroscopic nicotine salts.

Detailed Steps
  • Preparation: Confirm that the environmental conditions are within the specified ranges (Table 1). Ensure the analytical balance is level, clean, and calibrated.[12]

  • Vessel Handling: Select an appropriate weighing vessel. Using tweezers, place the vessel on the balance pan. Close the draft shield doors.

  • De-ionization and Taring: Neutralize any static charge on the vessel using the ionizer. Once the reading is stable, tare the balance. The display should read 0.0000 g.[12]

  • Sample Transfer: Retrieve the nicotine salt from its storage container (preferably a desiccator).[22][23] Bring the container directly to the balance to minimize transit time through open air.

  • Weighing:

    • Open the draft shield door slightly.

    • Using a clean spatula, quickly and carefully transfer the desired amount of the nicotine salt into the weighing vessel.[22] Avoid spilling any powder on the balance pan.

    • Immediately close the draft shield door. The key is to minimize the time the sample is exposed to the atmosphere. For highly hygroscopic materials, this step should be completed in under 15-20 seconds.

  • Stabilization and Measurement:

    • If the balance has a static detection feature and indicates a charge, activate the ionizer again.

    • Monitor the balance reading. A stable weight is achieved when the reading does not fluctuate for at least 3-5 consecutive seconds. Drifting upwards is a clear indication of moisture absorption.[6]

    • Once stable, record the weight.

  • Post-Weighing: Immediately place the cap on the weighing vial or cover the weighing boat to prevent further moisture uptake.[15] Proceed with your downstream process (e.g., dissolution) as quickly as possible.

  • Cleaning: Thoroughly clean the balance and the surrounding area with a soft brush after use.[12]

Data Presentation and Troubleshooting

Summary of Key Parameters
ParameterOptimal RangeRationale & Consequence of Deviation
Temperature 20 - 25 °CPrevents convection currents and electronic drift.[11] Fluctuations cause unstable readings.
Relative Humidity 40 - 60 % RHBalances moisture uptake vs. static charge.[6][14] <40% increases static; >60% increases hygroscopicity.
Sample Equilibration Minimum 30 minEnsures thermal equilibrium between sample and environment, preventing weight drift.[6]
Balance Warm-up Minimum 30 minAllows electronic components to stabilize for accurate measurements.[12]
Air Draft Not DetectableAir currents exert force on the balance pan, causing significant instability.[9][11]
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Continuously Drifting Reading (Upwards) 1. Sample is actively absorbing moisture. 2. Temperature difference between sample and balance chamber.1. Work faster; minimize exposure time. Use a weighing vessel with a lid.[15] 2. Ensure sample is fully acclimatized to room temperature.[11]
Unstable/Fluctuating Reading 1. Static electricity on sample or vessel.[7][8] 2. Air drafts. 3. Building vibrations.1. Use ionizer. Check RH is >40%. Use anti-static vessel.[8][14] 2. Close draft shield fully. Check for drafts from A/C or doors.[9] 3. Ensure balance is on a proper anti-vibration table.[10]
Non-repeatable Results 1. Inconsistent handling/exposure time. 2. Electrostatic charges. 3. Balance not calibrated or level.1. Standardize the weighing procedure meticulously. 2. Implement all static control measures.[20] 3. Perform daily calibration and leveling checks.[14]

Conclusion

The accurate weighing of hygroscopic nicotine salts is an exacting process that demands control over environmental variables and adherence to a meticulous technique. By understanding the scientific principles of hygroscopicity and electrostatics, and by implementing the controls and procedures outlined in this guide, researchers can significantly enhance the accuracy, precision, and reliability of their weighing results. This foundational accuracy is essential for ensuring the integrity and validity of all subsequent research and development activities.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • NBchao.Com. Does Static Electricity Cause Low Electronic Balance? Q&A. [Link]

  • Mettler Toledo. Electrostatic Charges and their Effects on Weighing. [Link]

  • Vape Club. Discover the Must-Know Nic Salts Facts for 2024. [Link]

  • AELAB. Analytical Balance Accuracy: 6 Key Factors That Affect It. [Link]

  • Sartorius. Effects of Static Electricity on Analytical Weighing. [Link]

  • Inscale. Effects of Static Charge in Precision Weighing and How to Control It. [Link]

  • Fisher Scientific. Top Tips for Lab Weighing with OHAUS. [Link]

  • Shimadzu. Q.What kinds of things should we be careful of to ensure that measurement is performed with good precision? [Link]

  • Camlab. How Weighing Performance is Influenced by Environmental Factors. [Link]

  • MRC Laboratory Equipment. Technical Q&A on Analytical Balances. [Link]

  • ResearchGate. (PDF) Thermochemical Properties of Nicotine Salts. [Link]

  • ACS Omega. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. [Link]

  • Vaping Post. Everything you needed to know about nicotine salts. [Link]

  • Mettler Toledo. Weighing the Right Way with Laboratory Balances. [Link]

  • Pure E-Liquids. Understanding Nicotine Salts: A Comprehensive Guide. [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? [Link]

  • Google Patents. US9738622B2 - Nicotine salts, co-crystals, and salt co-crystal complexes.
  • Chromatography Forum. How to weigh a higroscopic substance. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Vape4World. Detailed Guide To Making Your Own Nic Salts. [Link]

  • device.report. Weighing the right way with METTLER TOLEDO. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Science.gov. hygroscopic salt particles: Topics by Science.gov. [Link]

  • American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis. [Link]

  • Mettler Toledo. School experiments. [Link]

  • Mettler Toledo. Guide on Efficient Weighing Workflows in Chemical Industry. [Link]

  • PMC. Physical and Chemical Characterization of Aerosols Produced from Commercial Nicotine Salt-Based E-Liquids. [Link]

  • Learn. Standard Operating Procedure SOP018. [Link]

  • kelid1.ir. Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments1. [Link]

  • Sartorius. Application Note: Cubis® II Ultra-High Resolution Balances: From Data Sheet to Reality. [Link]

  • Scribd. Accurate Weighing Techniques Guide. [Link]

  • Sartorius. Tips to Ensure Reliable Weighing Results from Laboratory Balances. [Link]

  • Committee on Toxicity. TOX-2020-59 Nicotine salts. [Link]

  • Lab Manager. Weight Measurement, the Accurate Way. [Link]

  • USP. Alcohol or Mercury Thermometers. [Link]

  • Sartorius. Reliable Weighing Results - Proper Handling of Laboratory Balances and Correct Handling of Samples. [Link]

  • Do's and Don'ts of Nic Salts: Making the Most of Your E-Liquids. [Link]

  • Ecigone. Nic Salt Strengths Guide: 5mg, 10mg or 20mg Explained. [Link]

  • Scribd. Usp (1118) Monitoring Devices-Time, Temperature, and Humidity. [Link]

  • USP-NF. 〈1118〉 Monitoring Devices—Time, Temperature, and Humidity. [Link]

  • Sartorius. More Sample Preparation | Application Guide. [Link]

  • myCigara. Ultimate Guide To Nicotine Salts | Everything you need to know. [Link]

  • uspbpep.com. <1118> MONITORING DEVICES-TIME, TEMPERATURE, AND HUMIDITY. [Link]

  • What Nicotine Strength Should I Vape? UK Guide (0mg–20mg). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing degradation of nicotine bi-l-(+)-tartrate dihydrate during storage

Status: Operational Ticket ID: NBD-STAB-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Hub for Nicotine Bi-L-(+)-Tartrate Dihydrate (NBD) . This guide addresses the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NBD-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Hub for Nicotine Bi-L-(+)-Tartrate Dihydrate (NBD) . This guide addresses the physicochemical stability of NBD (CAS: 6019-06-3), a crystalline salt form of nicotine selected for its superior stability over free-base nicotine. However, "superior" does not mean "immune." NBD is susceptible to oxidative degradation, photo-oxidation, and hygroscopic changes that can compromise assay potency and introduce impurities like Cotinine and Nicotine-N'-Oxide .

This guide provides self-validating protocols to minimize these risks during storage and handling.

Module 1: The Degradation Mechanism (The "Why")

Q: Why is my white NBD powder turning yellow or brown?

A: This is the hallmark of oxidative degradation and photo-oxidation . While the tartrate salt stabilizes the nitrogen centers, the pyrrolidine ring remains susceptible to attack by atmospheric oxygen and UV light.

  • The Mechanism: The oxidation of nicotine typically proceeds via the formation of Nicotine-N'-Oxide (both cis and trans isomers) and Cotinine .[1]

  • The Trigger: Exposure to air (oxygen), light (UV/Vis), or transition metal impurities accelerates this process.

  • The Consequence: Color change often precedes significant potency loss, serving as an early warning system.

Q: Can I store NBD in a desiccator indefinitely?

A: Proceed with caution. NBD is a dihydrate , meaning two water molecules are integrated into the crystal lattice (


).
  • Risk: Aggressive desiccation (0% RH) can strip these lattice waters, causing the crystal structure to collapse (becoming amorphous). Amorphous solids are significantly more reactive and unstable than crystalline forms.

  • Goal: You must prevent deliquescence (absorbing excess moisture) without inducing efflorescence (losing lattice water).

Visualizing the Degradation Pathway

NicotineDegradation NBD Nicotine Bitartrate Dihydrate (Crystalline) NOBx Nicotine-N'-Oxide (Cis/Trans) NBD->NOBx Oxidation COT Cotinine NBD->COT Oxidation (CYP-mediated/Auto-ox) Amorphous Amorphous/Gummy Solid NBD->Amorphous Deliquescence O2 Oxygen/Air O2->NOBx UV UV Light UV->NOBx Color Yellow/Brown Discoloration UV->Color H2O_Excess High Humidity (>60% RH) H2O_Excess->Amorphous NOBx->Color Advanced Degradation

Figure 1: Primary degradation pathways of Nicotine Bitartrate Dihydrate showing oxidative and hygroscopic vulnerabilities.

Module 2: Storage & Handling Protocols (The "How")

Q: What are the optimal storage conditions?

A: To maximize shelf-life (24+ months), follow the "Cold-Dark-Inert" protocol.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term)Arrhenius equation dictates that lower temperatures exponentially slow reaction rates (oxidation/hydrolysis).
Atmosphere Argon or Nitrogen Overlay Displaces oxygen in the headspace, preventing the formation of N-oxides.
Container Amber Glass (Type I)Blocks UV/Vis light to prevent photo-oxidation. Glass is impermeable to oxygen (unlike plastics).
Closure Teflon-lined Screw Cap Provides a chemically inert, gas-tight seal. Parafilm alone is insufficient for long-term storage.
Humidity Controlled (Dry) Store the container inside a secondary vessel with desiccant, but ensure the primary vial is tightly sealed to protect the dihydrate lattice.
Standard Operating Procedure (SOP): Handling & Aliquoting

Use this workflow to prevent moisture excursions during usage.

  • Equilibration: Remove the NBD container from cold storage. Do NOT open immediately. Allow it to reach room temperature (approx. 30-60 mins).

    • Reason: Opening a cold bottle in warm air causes immediate condensation on the powder (hygroscopicity), leading to caking and hydrolysis.

  • Environment: Handle in a glove box or a low-humidity fume hood if possible.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use amber vials under an inert atmosphere.

  • Resealing: Purge the headspace with Argon before closing the lid.

StorageWorkflow Start Bulk NBD Arrival Equilibrate Equilibrate to Room Temp (Do NOT Open Yet) Start->Equilibrate Prevent Condensation Glovebox Transfer to Inert Atmosphere (Argon) Equilibrate->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Purge Headspace Purge (N2 or Ar) Aliquot->Purge Seal Seal & Parafilm Purge->Seal Store Store at -20°C Seal->Store

Figure 2: Optimal workflow for handling and aliquoting hygroscopic nicotine salts.

Module 3: Troubleshooting Specific Issues

Issue 1: "The powder has formed hard clumps."
  • Diagnosis: Moisture Excursion (Deliquescence).

  • Root Cause: The container was likely opened while cold, or the seal was compromised, allowing ambient humidity to partially dissolve the crystal surface.

  • Impact: Weighing accuracy is compromised. Chemical stability may be reduced.

  • Action: If clumping is minor, the material may still be chemically pure (verify via HPLC). If it has turned into a gum/paste, discard it.

Issue 2: "HPLC shows a peak at RRT ~0.5 relative to Nicotine."
  • Diagnosis: Nicotine-N'-Oxide Formation. [1][2][3][4]

  • Root Cause: Headspace oxygen exposure.

  • Action: Check the seal integrity. Ensure future aliquots are purged with inert gas. N-oxide is a major oxidative degradant.

Issue 3: "My assay results are inconsistent."
  • Diagnosis: Water Content Variation.

  • Root Cause: NBD is a dihydrate.[5][6][7][8][9][10][11][12][13] If you dried it aggressively (e.g., vacuum oven at high heat), you may have created the anhydrous form, changing the molecular weight basis for your calculations.

  • Action: Always perform a Water Content Determination (Karl Fischer Titration) on the bulk material if precision is critical. Theoretical water content is ~7.2%.

Module 4: Analytical Validation

To certify the integrity of your NBD stock, use the following acceptance criteria based on pharmacopeial standards (USP/EP).

Key Quality Attributes Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.
Identification IR / HPLCMatches Reference Standard.
Water Content Karl Fischer6.9% – 8.0% (Confirms Dihydrate state).
Assay (Anhydrous Basis) HPLC98.0% – 102.0%
Chromatographic Purity HPLCTotal Impurities ≤ 0.8%Single Impurity ≤ 0.3%
Specific Rotation Polarimetry+21° to +23°

References

  • National Institute of Environmental Health Sciences (NIEHS). (2024).[14] NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3).[14] National Institutes of Health.[14] [Link]

  • Kyeremateng, S. O., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. [Link]

  • Hutsell, B. A., et al. (2024). Chemical Characterization and Dose Formulation Studies of Nicotine Bitartrate Dihydrate. NCBI Bookshelf.[14] [Link]

Sources

Optimization

effect of light exposure on nicotine bi-l-(+)-tartrate dihydrate stability

Topic: Effect of Light Exposure on Stability & Degradation Ticket ID: NBTD-PHOTO-001 Assigned Specialist: Senior Application Scientist, Stability & Formulation Div. Executive Summary: The Mechanism of Photolability Nicot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Light Exposure on Stability & Degradation

Ticket ID: NBTD-PHOTO-001 Assigned Specialist: Senior Application Scientist, Stability & Formulation Div.

Executive Summary: The Mechanism of Photolability

Nicotine bi-l-(+)-tartrate dihydrate (NBTD) is the preferred salt form for pharmaceutical formulations (gums, lozenges) due to its superior thermal stability compared to the free base. However, it remains highly susceptible to photo-oxidative degradation .

When NBTD is exposed to UV-VIS radiation (specifically 300–400 nm), the pyridine ring acts as a chromophore. The absorption of photons transitions the molecule into an excited singlet state, which can undergo intersystem crossing to a triplet state. This reactive state generates Reactive Oxygen Species (ROS) like singlet oxygen (


), initiating a cascade of oxidation reactions.

Key Degradation Pathway:

  • Primary Oxidation: Formation of Nicotine-N-oxides (cis/trans isomers) and Cotinine .

  • Secondary Hydrolysis: If moisture is uncontrolled (hygroscopicity), the pyrrolidine ring can open, leading to Pseudo-oxynicotine .

  • Visual Indicator: The accumulation of conjugated degradation products (like myosmine and polymerized byproducts) causes the characteristic yellow-to-brown discoloration .

Interactive Troubleshooting Guide

Issue A: "My white powder has turned faint yellow/pink."

Diagnosis: Early-stage photo-oxidation.

  • The Science: Pure NBTD is a white crystalline powder. A "pink" hue often indicates trace formation of Nicotine-N-oxide or transient radical intermediates, while yellow/brown indicates advanced oxidation to Cotinine and Myosmine .

  • Action Plan:

    • Check the Container: Was clear glass used? Switch to Amber Type I Glass immediately.

    • Review Handling: Was the powder left in a weigh boat under fluorescent lab lights? (Fluorescent lights emit UV spikes).

    • Disposition: If the color change is distinct, the material likely fails "Appearance" specifications. Run an HPLC assay to confirm purity.

Issue B: "I see 'Ghost Peaks' in my HPLC chromatogram."

Diagnosis: Photodegradation impurities.

  • The Science: In Reverse Phase (C18) chromatography, polar oxidation products elute differently than the parent peak.

  • Identification Guide:

    • Early Eluting Peak (RRT ~0.3 - 0.5): Likely Nicotine-N-Oxide . It is more polar than nicotine.

    • Late Eluting Peak (RRT ~1.1 - 1.3): Likely Myosmine or Cotinine (depending on pH/column choice).

  • Action Plan:

    • Run a Dark Control : Prepare two samples. Wrap one vial in aluminum foil immediately after dissolution. Expose the other. If the peaks appear only in the exposed vial, they are photo-degradants.

Issue C: "The assay potency dropped, but no impurities appear."

Diagnosis: Hygroscopic Water Gain (Efflorescence/Deliquescence).

  • The Science: NBTD is a dihydrate.[1][2] If exposed to high humidity and light, it may absorb excess water. If you weigh 100mg of "wet" powder, you are weighing less active nicotine, appearing as a potency drop without chemical degradation.

  • Action Plan:

    • Perform a Karl Fischer (KF) Titration . Theoretical water content is ~6.7 - 7.2%. If KF > 7.5%, the potency drop is likely due to water weight gain, not photodegradation.

Visualizing the Degradation Pathway

The following diagram illustrates the critical flow from light exposure to specific impurities.

NicotineDegradation NBTD Nicotine Bitartrate Dihydrate (NBTD) Excited Excited State (Singlet/Triplet) NBTD->Excited Excitation Light UV/VIS Light (300-400 nm) Light->NBTD Absorption ROS Reactive Oxygen Species (1O2) Excited->ROS Energy Transfer NOxide Nicotine-1'-N-Oxide (Early Eluting) ROS->NOxide N-Oxidation Cotinine Cotinine (Major Degradant) ROS->Cotinine C-Oxidation Pseudo Pseudo-oxynicotine (Ring Opening) ROS->Pseudo Hydrolysis (+ Moisture) Myosmine Myosmine (Color Change) Cotinine->Myosmine Dehydrogenation

Caption: Figure 1. Photo-oxidative degradation cascade of Nicotine Bitartrate Dihydrate triggered by UV exposure.

Standard Operating Procedure (SOP): Photostability Testing

To validate the stability of your NBTD batch, follow this protocol based on ICH Q1B guidelines.

Protocol: Forced Degradation (Photolysis)
StepActionTechnical Note
1. Sample Prep Weigh 50 mg NBTD into a clear volumetric flask. Dissolve in Mobile Phase.Concentration should be approx. 0.5 – 1.0 mg/mL.
2. Controls Prepare a duplicate sample and wrap the flask immediately in aluminum foil.This is your "Dark Control" to rule out thermal degradation.
3. Exposure Place the clear flask in a photostability chamber.Requirement: 1.2 million lux[3][4][5]·hours visible light + 200 W·h/m² UV light [1].[2][3]
4. Actinometry Place a chemical actinometer (e.g., Quinine HCl) alongside samples.Validates that the chamber actually delivered the required UV dose.
5. Analysis Analyze both samples via HPLC-UV (260 nm).Compare the chromatograms. Calculate % degradation:

.

Storage & Handling FAQs

Q: Can I store NBTD in clear borosilicate vials if they are in a drawer? A: No. While a drawer blocks light, the brief exposure during weighing and transfer accumulates. Standard practice dictates Amber Glass (Type I) or opaque HDPE containers with a liner.

Q: Does the "Dihydrate" form protect it from light? A: No. The dihydrate structure stabilizes the crystal lattice against heat, but the chromophore (pyridine ring) remains exposed to light. In fact, if the crystal lattice is disrupted by dehydration (low humidity), the amorphous regions become more reactive to light.

Q: What is the best headspace gas for storage? A: Argon or Nitrogen. Oxygen is the fuel for the photo-oxidative fire. Sparging solutions with Nitrogen and overlaying solid containers with Argon significantly reduces the formation of Cotinine and N-Oxides [2].

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3][6] International Conference on Harmonisation. Link

  • World Health Organization. (2020). Nicotine bitartrate dihydrate (Nicotini bitartras dihydricus).[1][2] The International Pharmacopoeia. Link

  • Nair, B. et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Journal of Analytical Methods in Chemistry. Link

  • Hatsukami, D. et al. (2013). Nicotine degradation and its implications for tobacco regulation. Nicotine & Tobacco Research. Link

Sources

Troubleshooting

optimizing shelf life of nicotine bi-l-(+)-tartrate dihydrate stock solutions

Topic: Optimizing Shelf Life & Stability of Stock Solutions Doc ID: NBT-OPT-2024 | Tier: Level 3 (Advanced Research Support) Part 1: The Core Directive (Stability Mechanics) The "Why" Behind the Protocol To optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Shelf Life & Stability of Stock Solutions

Doc ID: NBT-OPT-2024 | Tier: Level 3 (Advanced Research Support)

Part 1: The Core Directive (Stability Mechanics)

The "Why" Behind the Protocol To optimize the shelf life of Nicotine Bi-L-(+)-Tartrate Dihydrate (NBT), you must manage three degradation vectors: Oxidation , Hygroscopicity , and Stoichiometric Confusion .

  • Oxidation (The Color Shift): Nicotine contains a pyrrolidine ring susceptible to oxidative ring opening. While the tartrate salt is significantly more stable than the volatile free base, it will still degrade into cotinine and nicotine-N-oxide upon exposure to UV light and oxygen. This manifests as a color change from clear/white to yellow/brown.[1]

  • Hygroscopicity (The Concentration Drift): The "Dihydrate" designation means the crystal lattice already holds two water molecules. However, the salt remains hygroscopic. If the stock container is left open, it absorbs ambient moisture, altering the effective mass. You may weigh 10mg, but 1mg of that could be excess atmospheric water, skewing your molarity.

  • The "Salt" Trap (Stoichiometry): NBT is a salt, not the free drug. The molecular weight (MW) of NBT (~498.4 g/mol ) is roughly 3x that of free nicotine (~162.2 g/mol ). Failing to correct for this results in massive under-dosing.

Part 2: Preparation & Storage SOP

Standard Operating Procedure: NBT Stock Solution (100 mM)

A. Materials Required
  • Reagent: Nicotine Bi-L-(+)-Tartrate Dihydrate (Check label: typically MW ~498.4 g/mol ).

  • Solvent: 0.9% Sterile Saline (for in vivo) or HPLC-grade Water (for in vitro). Avoid phosphate buffers (PBS) for long-term frozen storage as phosphates can precipitate during freeze-thaw cycles.

  • Vessels: Amber borosilicate glass vials (Class A). Never use clear glass or polystyrene.

B. The Protocol
  • Equilibration: Allow the reagent bottle to warm to room temperature before opening. This prevents condensation from forming inside the bottle on the cold crystals.

  • Weighing (The Correction Factor):

    • Calculate the target mass based on the free base nicotine requirement.

    • Use the formula:

      
      
      
    • Example: To get 100 mg of active nicotine, weigh approx. 307 mg of the dihydrate salt (assuming MW 498.4 / 162.2 ≈ 3.07).

  • Dissolution: Dissolve in solvent. Vortex gently. NBT is highly soluble; if it requires heat, the reagent is likely compromised.

  • Filtration: Syringe filter (0.22 µm PVDF or PES) into a sterile reservoir.

  • Aliquot & Gas Overlay:

    • Aliquot into single-use volumes (e.g., 100 µL - 500 µL).

    • Critical Step: Overlay the headspace of each vial with Argon or Nitrogen gas before sealing to displace oxygen.

  • Storage: Store at -20°C .

C. Storage Matrix
StateConditionShelf LifeNotes
Solid Powder -20°C, Desiccated, Dark2 YearsKeep container tightly sealed to prevent water absorption.
Stock Solution -20°C, Amber Glass6 MonthsDo not refreeze after thawing. Discard if yellow.
Working Solution 4°C, Dark24-48 HoursRapid oxidation occurs at neutral pH.
In-Vial (Thawed) Room Temp (25°C)< 6 HoursMinimize headspace exposure.
Part 3: Troubleshooting & FAQs

Q1: My stock solution has turned a pale yellow. Is it still usable?

  • Answer: No.

  • Mechanism: The yellowing indicates the formation of nicotine-N-oxide or other oxidation byproducts. Even a slight color change implies the concentration of active nicotine has dropped, and the presence of oxidized metabolites may introduce confounding variables (e.g., off-target receptor binding or toxicity).

  • Action: Discard and prepare fresh.

Q2: Can I store the stock solution in plastic (Eppendorf) tubes?

  • Answer: For short-term (days), yes. For long-term (-20°C), Amber Glass is superior.

  • Reasoning: Nicotine is lipophilic and can interact with certain polymers over time. More importantly, standard microcentrifuge tubes are translucent, allowing UV light to degrade the solution. If you must use plastic, use black, light-tight microcentrifuge tubes .

Q3: I see a precipitate after thawing my stock solution.

  • Answer: This is likely "salting out" or buffer shock, not necessarily degradation.

  • Troubleshooting:

    • Vortex vigorously for 30 seconds.

    • Warm the vial in your hand (do not heat above 30°C).

    • If precipitate remains, the tartrate may have dissociated and recrystallized due to pH shifts. Discard.

Q4: How do I adjust for the "Dihydrate" if my bottle doesn't specify the water content?

  • Answer: Assume the standard commercial form is the dihydrate (MW ~498.4).

  • Verification: Check the CAS number.[2][3]

    • CAS 6019-06-3: Nicotine Bitartrate Dihydrate (MW 498.4).[4][5]

    • CAS 65-31-6: Anhydrous form (rare in standard supply chains).

    • Tip: Always check the Certificate of Analysis (CoA) for the exact water content (Loss on Drying), as it can vary slightly by batch.

Part 4: Decision & Workflow Logic

The following diagram outlines the critical decision path for assessing stock solution viability.

NicotineStability Start Evaluate NBT Stock Solution CheckColor Visual Inspection: Is solution clear/colorless? Start->CheckColor CheckAge Age Check: Is stock > 6 months old? CheckColor->CheckAge Clear/Colorless Discard DISCARD (Oxidation/Degradation) CheckColor->Discard Yellow/Brown CheckStorage Storage Check: Was it stored at -20°C in Dark? CheckAge->CheckStorage No (<6mo) CheckAge->Discard Yes (>6mo) CheckStorage->Discard No (4°C or Light) Thaw Thaw Procedure: Room Temp, Vortex CheckStorage->Thaw Yes Use PROCEED (Use within 6 hours) Precipitate Precipitate Check: Particles visible after vortex? Thaw->Precipitate Precipitate->Discard Yes (Insoluble) Precipitate->Use No (Clear Solution)

Caption: Decision tree for validating the integrity of Nicotine Bi-L-(+)-Tartrate Dihydrate stock solutions prior to experimental use.

References
  • National Toxicology Program (NIH). (2020). Chemical Characterization and Dose Formulation Studies of Nicotine Bitartrate Dihydrate. NTP Toxicity Report Series.

  • PubChem. (2024). Nicotine Tartrate - Compound Summary (CAS 6019-06-3).[4][5] National Library of Medicine.

  • Hajós, P., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. Crystal Growth & Design.

  • Cayman Chemical. (2024). Nicotine Ditartrate Dihydrate Product Information & Safety Data Sheet.[2][6]

Sources

Optimization

Technical Support Center: Troubleshooting Color Change in Nicotine di-l-(+)-tartrate Dihydrate Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals encountering color changes in their nicotine di-l-(+)-tartrate dihydrate solutions. This phenomenon, while often a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering color changes in their nicotine di-l-(+)-tartrate dihydrate solutions. This phenomenon, while often a natural process, can be a point of concern regarding the integrity and stability of the solution. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and preventative measures based on scientific principles and established best practices.

I. Understanding the Root Cause: The Science Behind Color Change

The discoloration of nicotine di-l-(+)-tartrate dihydrate solutions, typically manifesting as a yellow to brownish hue, is primarily attributed to the chemical degradation of the nicotine molecule.[1][2] The principal mechanism is oxidation , a process accelerated by several environmental factors.

A. The Culprit: Oxidation of Nicotine

Nicotine, an alkaloid with two nitrogen-containing rings (a pyridine and a pyrrolidine ring), is susceptible to oxidation.[3][4] Exposure to oxygen, particularly when catalyzed by light (photodegradation) and heat, leads to the formation of various degradation products.[1][2] These degradants often possess chromophores, which are parts of a molecule that absorb light in the visible spectrum, thereby imparting color to the solution.

Some of the key degradation products of nicotine include:

  • Nicotine-N'-oxide: One of the primary oxidation products.[3]

  • Cotinine: A major metabolite of nicotine, which can also be formed through oxidation.[3]

  • Myosmine: Another degradation product that can be formed.[5]

  • β-Nicotyrine: A minor degradation product.[6]

  • Nicotinic Acid (Niacin): Can be formed under certain oxidative conditions.[3][7]

While the presence of these compounds in small amounts may not significantly impact the primary application of the solution, their formation is a direct indicator of product degradation.

B. Accelerating Factors

Several factors can expedite the degradation process and subsequent color change:

  • Exposure to Air (Oxygen): The presence of oxygen is a primary requirement for oxidation.[1] Solutions left open to the atmosphere or stored in containers with a large headspace of air will degrade more rapidly.

  • Exposure to Light (UV Radiation): Ultraviolet (UV) light provides the energy to initiate and propagate oxidative reactions.[2][3] Amber glassware or opaque containers are recommended to mitigate this.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[8]

  • pH of the Solution: The pH of the solution plays a critical role in the stability of nicotine. Nicotine is a weak base and exists in a pH-dependent equilibrium between its protonated (ionized) and freebase (unionized) forms.[9][10] The freebase form is generally more susceptible to oxidation. Acidic conditions tend to favor the more stable protonated form, while alkaline (basic) conditions can accelerate degradation.[8][9]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[8] It is crucial to use high-purity solvents and clean glassware to avoid metal contamination.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a structured approach to troubleshooting color changes in your nicotine di-l-(+)-tartrate dihydrate solutions.

Question Answer & Troubleshooting Steps
Why has my clear nicotine di-l-(+)-tartrate dihydrate solution turned yellow/brown? The most likely cause is the oxidation of nicotine, leading to the formation of colored degradation products.[1][2] This is often accelerated by exposure to air, light, and heat.
Is a discolored solution still usable? The usability of a discolored solution depends on the specific application and the degree of degradation. For applications requiring high purity, a discolored solution may be unsuitable. It is recommended to perform an analytical assessment (e.g., HPLC-UV) to quantify the remaining nicotine and the level of impurities. A slight yellowing may not significantly affect some research applications, but a dark brown color indicates substantial degradation.
How can I prevent or minimize color change in my solutions? 1. Storage: Store solutions in a cool, dark place.[11] Refrigeration (2-8°C) is often recommended.[12] Use amber glass vials or opaque containers to protect from light. Minimize headspace in the container to reduce oxygen exposure. Purging the headspace with an inert gas like nitrogen or argon before sealing can also be effective. 2. Solvent Purity: Use high-purity, degassed solvents for solution preparation. 3. pH Control: If your experimental protocol allows, maintaining a slightly acidic pH can enhance stability.[8] 4. Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications.
What is the shelf-life of a nicotine di-l-(+)-tartrate dihydrate solution? The shelf-life is highly dependent on the storage conditions, solvent, and concentration. A properly stored stock solution (cool, dark, and sealed) can be stable for several weeks to months. However, for quantitative applications, it is best practice to use freshly prepared solutions or to re-qualify the concentration of older solutions.
Does the type of solvent affect the color stability? Yes, the solvent can influence the stability of nicotine di-l-(+)-tartrate dihydrate. Protic solvents like water, ethanol, and propylene glycol are commonly used.[13] The purity of the solvent is crucial, as impurities can catalyze degradation. The solvent can also affect the pH of the solution, which in turn impacts stability.
How can I check the purity of my discolored solution? A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the most common and reliable way to assess the purity of your solution.[8] This method can separate and quantify nicotine from its degradation products.

III. Experimental Protocols & Methodologies

A. Visual Inspection and Colorimetric Assessment (Qualitative)

A simple, initial assessment can be made by visual inspection. For a more standardized qualitative assessment, comparison against a color standard (e.g., USP colorimetric solutions) can be employed.

B. Quantitative Analysis of Nicotine and Degradation Products by HPLC-UV

This protocol provides a general framework for the quantitative analysis of nicotine and its degradation products. Method optimization may be required for specific instrumentation and applications.

1. Materials and Reagents:

  • Nicotine di-l-(+)-tartrate dihydrate reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (or other suitable buffer)

  • High-purity water

  • Mobile phase: A mixture of buffer and organic solvent (e.g., acetonitrile). The pH of the aqueous component may need to be adjusted to achieve optimal separation.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of ammonium acetate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 259 nm (for nicotine)[14]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[8]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of nicotine di-l-(+)-tartrate dihydrate of known concentration in the mobile phase or a suitable diluent. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Dilute the discolored nicotine solution with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the nicotine peak based on its retention time and the calibration curve.

  • Degradation products will appear as separate peaks, which can be quantified relative to the nicotine peak if reference standards for the degradants are available.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting color change in nicotine di-l-(+)-tartrate dihydrate solutions.

G A Color Change Observed (Yellow/Brown) B Assess Severity & Application A->B C Slight Yellowing, Non-Critical Application B->C Minor D Significant Discoloration or Critical Application B->D Major E Proceed with Caution (Consider Fresh Prep) C->E F Quarantine Solution D->F G Investigate Root Cause F->G H Review Storage Conditions (Light, Temp, Air Exposure) G->H I Review Solution Prep (Solvent Purity, pH) G->I J Analytical Testing (HPLC-UV) G->J K Quantify Nicotine & Impurities J->K L Decision: Use or Discard K->L M Implement Corrective Actions (Improve Storage & Handling) L->M

Caption: Troubleshooting workflow for discolored nicotine solutions.

V. Best Practices for Storage and Handling

To ensure the long-term stability of your nicotine di-l-(+)-tartrate dihydrate solutions and prevent color change, adhere to the following best practices:

  • Procurement: Obtain high-purity nicotine di-l-(+)-tartrate dihydrate from a reputable supplier. Check the certificate of analysis for purity and impurity profiles.

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[3][15]

  • Solution Preparation:

    • Use high-purity, recently opened solvents. Consider degassing solvents by sonication or sparging with an inert gas to remove dissolved oxygen.

    • Use scrupulously clean glassware to avoid contamination with metal ions or other residues.

  • Storage of Solutions:

    • Store solutions in amber glass vials with PTFE-lined caps to minimize light exposure and leaching of contaminants.[12]

    • For long-term storage, purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.

    • Store solutions at refrigerated temperatures (2-8°C) unless otherwise specified by your experimental protocol.[12]

    • Avoid repeated freeze-thaw cycles. If you need to store solutions frozen, aliquot them into single-use vials.

  • Handling:

    • Minimize the time that solutions are exposed to ambient light and air.

    • Work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses), as nicotine is toxic.[16][17]

VI. Conclusion

The discoloration of nicotine di-l-(+)-tartrate dihydrate solutions is a common issue rooted in the oxidative degradation of nicotine. By understanding the underlying chemical principles and implementing stringent storage and handling protocols, researchers can significantly mitigate this problem. When color change is observed, a systematic troubleshooting approach, including analytical verification, is essential to ensure the quality and reliability of experimental results.

VII. References

  • Zaafarany, A. (2010). Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. International Journal of Chemistry, 2(2), 193.

  • Zaafarany, A. (n.d.). Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. Semantic Scholar. Retrieved from [Link]

  • Zaafarany, A. (2010). Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. In Wikipedia. Retrieved from [Link]

  • Passananti, M., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Omega.

  • Gavali, G., et al. (n.d.). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Hindawi.

  • ResearchGate. (n.d.). U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of nicotinic acid and peroxomonosulphate in acetate buffers. ResearchGate. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Nicotine ditartrate dihydrate Impurity. Analytica Chemie. Retrieved from [Link]

  • Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate in Pure form and in Formulations. (n.d.). International Journal of ChemTech Research.

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (n.d.). PMC.

  • Nicotine Solution. (2009, January 23). Fisher Scientific.

  • ResearchGate. (n.d.). Specified nicotine degradation products and natural impurities from the European Pharmacopoeia monograph 1452. ResearchGate. Retrieved from [Link]

  • CORESTA. (2017, April). CORESTA Recommended Method No. 85. CORESTA.

  • World Health Organization. (2021, March 31). Standard operating procedure for determination of nicotine, glycerol and propylene glycol in e-liquids. WHO.

  • Veeprho. (n.d.). Nicotine Ditartrate Dihydrate Working Standard (Secondary Reference Standard) | CAS 6019-06-3. Veeprho. Retrieved from [Link]

  • NICOTINE TARTRATE. (n.d.). International Chemical Safety Cards.

  • Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastewater Medium. (2025, June 19). PMC.

  • Understanding the science behind Zone nicotine pouch color changes. (2025, October 9). Zone.

  • ResearchGate. (n.d.). Growth (a), nicotine degradation (b), and the broth color change (c) of the promoter replaced mutant and WT strains in BSM containing 2 g/liter nicotine. ResearchGate. Retrieved from [Link]

  • Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. (n.d.). PMC.

  • Analysis of nicotine residue in cigarettes after smoking using UV-visible spectrophotometry. (2025, April 22). ScienceDirect.

  • Swain, M. L., et al. (n.d.). Ultraviolet Absorption Spectra of Nicotine, Nornicotine and Some of Their Derivatives. Journal of the American Chemical Society.

  • ResearchGate. (n.d.). Spectrophotometric UV absorption spectra of (S)-nicotine (30 µg/ml) at pH 8.25 and pH 2.38 and racemic nornicotine (30 µg/ml) at pH 8.81 and pH 2.44. ResearchGate. Retrieved from [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018, August 13). PMC.

  • Introduction - NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. (n.d.). NCBI.

  • Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastewater Medium. (2025, June 19). MDPI.

  • The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. (2023, May 1). PMC.

  • Quantitation and Stability of Nicotine in Canadian Vaping Liquids. (2023, April 17). PMC.

  • ResearchGate. (n.d.). The effect of pH on the direct photolysis of 10 mg L 1 nicotine solutions under UV 254 irradiation. ResearchGate. Retrieved from [Link]

  • Quantitation and Stability of Nicotine in Canadian Vaping Liquids. (2023, April 5). ResearchGate.

  • Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. (2025, August 6). ResearchGate.

  • Nicotine Absorption from Smokeless Tobacco Modified to Adjust pH. (n.d.). PMC.

  • ResearchGate. (n.d.). The effect of solution pH on nicotine adsorption (AC and MAC 0.25 g,...). ResearchGate. Retrieved from [Link]

  • Effect of Electronic Cigarette Liquid pH on Retention of 11C-Nicotine in a Respiratory Tract Model. (n.d.). PMC.

  • A kind of nicotine-tartrate complex, preparation method and application. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Solubilizing Nicotine Bi-L-(+)-Tartrate Dihydrate in DMSO

Status: Operational Ticket ID: NBTD-DMSO-SOL-001 Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026 Executive Summary & Chemical Profile[1] The Core Challenge: Researchers often encounter d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NBTD-DMSO-SOL-001 Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026

Executive Summary & Chemical Profile[1]

The Core Challenge: Researchers often encounter difficulty when transitioning from Nicotine Free Base (an oil, highly miscible in organic solvents) to Nicotine Bi-L-(+)-Tartrate Dihydrate (a crystalline salt). While the salt offers superior stability and handling precision, its solubility in DMSO (Dimethyl Sulfoxide) is kinetically slower and thermodynamically lower than in water. Furthermore, the "Dihydrate" component introduces water into your anhydrous DMSO stock, potentially affecting long-term stability and hygroscopicity.

Compound Specifications:

PropertySpecificationNotes
Compound Name Nicotine Bi-L-(+)-Tartrate DihydrateOften abbreviated as NBTD.
CAS Number 6019-06-3Distinct from Free Base (54-11-5).
Molecular Weight 498.44 g/mol CRITICAL: Free Base is only ~162.23 g/mol .
Stoichiometry 1 Nicotine : 2 Tartaric Acid : 2 WaterThe "Bi" refers to the 1:2 molar ratio of base to acid.
Solubility (Water) ~50 mg/mLHigh solubility.[1]
Solubility (DMSO) Variable (Est. 10–30 mg/mL)Kinetic Barrier: High lattice energy requires energy input (sonication) to disrupt.
Appearance White to off-white crystalline powderYellowing indicates oxidation.

Standard Operating Procedure (SOP): Dissolution Workflow

Objective: Create a stable, precipitate-free stock solution (typically 10 mM - 50 mM) in DMSO.

Phase A: Preparation & Calculation

Before weighing, you must calculate the active moiety (Nicotine Free Base) concentration. Using the salt weight directly without correction will result in massive under-dosing (approx. 3-fold error).

Conversion Factor:



To achieve a 10 mM concentration of ACTIVE Nicotine:

  • Target: 10 mM Nicotine.

  • Weigh: 3.07 × (Mass required for 10 mM Free Base).

Phase B: The Dissolution Protocol

Equipment Required:

  • Vortex mixer

  • Ultrasonic bath (Sonicator) – Essential for breaking the crystal lattice

  • Water bath (set to 37°C)

  • Inert gas (Nitrogen or Argon) – Optional but recommended for stability

Step-by-Step Guide:

  • Weighing: Weigh the NBTD powder into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add room temperature DMSO. Do not use cold DMSO directly from the fridge (freezing point is 18.5°C).

  • Initial Agitation: Vortex vigorously for 60 seconds. You will likely see a cloudy suspension. This is normal. The tartrate salt has high lattice energy.

  • Thermal Assist: Place the vial in a 37°C water bath for 5–10 minutes.

  • Acoustic Energy: Sonicate the vial for 10–15 minutes. The solution should turn clear.

    • Note: If the solution heats up during sonication, pause and let it cool. High heat (>50°C) accelerates oxidation.

  • Visual Inspection: Hold the vial up to a light source. If "schlieren" lines (swirls) or micro-crystals persist, repeat sonication.

Visualization: Dissolution Workflow

DissolutionProtocol Start Start: Weigh NBTD Powder Calc Calculate Active Moiety (Multiply Free Base target by 3.07) Start->Calc AddSolvent Add DMSO (Room Temp) Calc->AddSolvent Vortex Vortex (60 sec) Result: Cloudy Suspension AddSolvent->Vortex Sonicate Sonicate (10-15 min) + Warm Bath (37°C) Vortex->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Proceed to Aliquot Check->Clear Yes Cloudy Solution Cloudy? Check->Cloudy No Dilute Add more DMSO (Saturation Limit Reached) Cloudy->Dilute Precipitate persists >20 min Repeat Repeat Sonication Cloudy->Repeat Micro-crystals visible Dilute->Vortex Repeat->Check

Caption: Logical workflow for solubilizing Nicotine Bitartrate Dihydrate in DMSO, addressing kinetic solubility barriers.

Troubleshooting & FAQs

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidation.[2] Root Cause: Nicotine is highly susceptible to oxidative degradation. DMSO can act as an oxidizing agent, and the presence of water (from the dihydrate form) facilitates this reaction. The Fix:

  • Purge: Blow Nitrogen or Argon gas into the headspace of the vial before closing.

  • Storage: Store aliquots at -20°C in amber vials.

  • Discard: If the solution turns dark brown, degradation products (cotinine, nicotine-N-oxide) are likely present, which will skew biological data.

Issue 2: "I froze the DMSO stock, and now there are crystals that won't dissolve."

Diagnosis: "Crash-out" precipitation. Root Cause: DMSO freezes at ~18.5°C. As it freezes, it excludes the salt from the crystal lattice, forcing the nicotine tartrate to precipitate into a super-concentrated solid mass. The Fix:

  • Thaw the vial completely to room temperature.

  • Do not just shake it. You must re-sonicate (5–10 mins) and warm (37°C) to re-dissolve the "crashed out" crystals.

  • Verify clarity before use.

Issue 3: "The solubility seems lower than the manufacturer stated."

Diagnosis: Confusion between Free Base and Salt solubility. Root Cause: Manufacturers often list solubility for "Nicotine" (the oil). The Tartrate salt is bulky and ionic. The Fix:

  • Do not attempt concentrations >50 mg/mL in DMSO.

  • If you need a higher concentration, consider using Water or Ethanol as the primary solvent, then diluting into the media, keeping the final DMSO concentration <0.1% (if DMSO is required for other reasons).

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Precip Precipitate / Won't Dissolve Problem->Precip Color Color Change (Yellow/Brown) Problem->Color BioData Inconsistent Bio-Data Problem->BioData Heat Apply Heat (37°C) & Sonication Precip->Heat Oxidation Oxidation Detected Color->Oxidation CalcCheck Check Stoichiometry Did you use 3.07 factor? BioData->CalcCheck ConcCheck Check Conc. Is it >30mg/mL? Heat->ConcCheck Dilute Dilute Sample ConcCheck->Dilute Yes Discard Discard & Re-make under Argon Oxidation->Discard Recalc Adjust Dosing CalcCheck->Recalc No

Caption: Diagnostic tree for resolving physical and chemical stability issues with NBTD in DMSO.

Reference Data & Citations

Stoichiometric Correction Table:

Target Free Base Conc.Required Salt (NBTD) Mass per 10 mL
1 mM 4.98 mg
10 mM 49.84 mg
50 mM 249.20 mg
100 mM 498.40 mg (Approaching saturation in DMSO)
References
  • Cayman Chemical. (n.d.). (-)-Nicotine (tartrate) Product Information. Retrieved from

    • Note: Provides solubility data (Water/Ethanol/DMSO) and receptor binding affinity ( ) values.
  • Sigma-Aldrich. (n.d.).[3] Nicotine ditartrate dihydrate Properties and Safety. Retrieved from

    • Note: Authoritative source for physical properties, molecular weight (498.44 g/mol ), and CAS registry (6019-06-3).[3]

  • National Institute of Environmental Health Sciences (NIEHS). (2020). Chemical Characterization and Dose Formulation Studies of Nicotine Bitartrate Dihydrate. Retrieved from

    • Note: Validates the stability protocols and stoichiometry corrections used in toxicological studies.

Sources

Optimization

reducing experimental variability in nicotine bi-l-(+)-tartrate dihydrate dosing

Here is the Technical Support Center guide for Nicotine bi-l-(+)-tartrate dihydrate , designed for researchers and drug development professionals. Status: Operational | Tier: Senior Application Support Subject: Reducing...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Nicotine bi-l-(+)-tartrate dihydrate , designed for researchers and drug development professionals.

Status: Operational | Tier: Senior Application Support Subject: Reducing Experimental Variability in Dosing and Handling

Core Directive & Scientist’s Note

From the Desk of the Senior Application Scientist: Experimental variability in nicotine research is rarely due to the animal model itself; it is almost always a failure of stoichiometry or stability .

Nicotine bi-l-(+)-tartrate dihydrate (CAS 6019-06-3) is the industry standard because the tartrate salt stabilizes the volatile nicotine free base. However, this stability comes at a cost: complexity. You are handling a hygroscopic salt with a massive molecular weight difference compared to the active moiety.

If you observe inconsistent behavioral data, unexpected toxicity, or "tolerance" that develops too quickly, do not blame the biology yet. Audit your chemistry using the protocols below.

The "Salt Trap": Stoichiometry & Dosing

The most critical source of variability is the Salt Correction Factor (SCF) . Researchers often confuse the weight of the salt with the weight of the active free base.

The Stoichiometry Problem

Commercially labeled "Nicotine Bitartrate" or "Nicotine Bi-tartrate" is frequently the 1:2 salt (Nicotine : 2 Tartaric Acid molecules), often hydrated.

  • Active Moiety: Nicotine Free Base (MW ~162.23 g/mol )

  • Common Salt Form: Nicotine Ditartrate Dihydrate (MW ~498.44 g/mol )

CRITICAL WARNING: Do not rely on the product name. Rely only on the Molecular Weight (MW) printed on your specific Certificate of Analysis (CoA).

Salt Correction Factor (SCF) Calculation

To deliver a specific dose of Nicotine (Free Base), you must multiply the target dose by the SCF.



Standard Reference Table (Verify with your CoA)
Compound FormApprox MW ( g/mol )SCF (Multiplier)To get 1 mg Nicotine, weigh:
Nicotine Free Base 162.231.0 1.0 mg
Nicotine Hydrogen Tartrate (1:1) ~312.3~1.92 1.92 mg
Nicotine Ditartrate Dihydrate (1:2:2) ~498.44~3.07 3.07 mg

Technical Insight: If you weigh 1.0 mg of the dihydrate salt (Row 3) thinking it is 1.0 mg of nicotine, you are actually dosing 0.325 mg of nicotine. This is a ~67% underdose error [1, 6].

Workflow: Reducing Variability

To minimize "drift" in your data, follow this decision tree for preparation.

Interactive Workflow Diagram

NicotineWorkflow Start START: Define Target Dose (mg/kg Free Base) CheckMW Check CoA for MW (Is it ~462 or ~498?) Start->CheckMW Calc Calculate Mass: Target × (MW_Salt / 162.23) CheckMW->Calc Weigh Weighing Protocol: Rapid weigh (Hygroscopic) Use anti-static gun Calc->Weigh Dissolve Dissolve in 0.9% Saline (Resulting pH ~3.5) Weigh->Dissolve Route Select Route of Administration Dissolve->Route Oral Oral / Drinking Water Route->Oral Chronic Inject Injection (IP / SC) Route->Inject Acute/Intermittent OralAction Maintain Acidic pH (Prevents bacterial growth) Protect from Light Oral->OralAction InjectAction Adjust pH to 7.2 - 7.4 (Use dilute NaOH) PREVENTS STRESS ARTIFACTS Inject->InjectAction Final Dose Immediately (Oxidation Risk) OralAction->Final PrecipCheck Check for Precipitation (Cloudiness = Fail) InjectAction->PrecipCheck PrecipCheck->Final

Figure 1: Decision matrix for nicotine tartrate preparation. Note the divergence in pH handling based on administration route to minimize physiological stress variables.

Troubleshooting Guides & FAQs

Issue 1: "My animals are showing signs of irritation or distress immediately post-injection."

Diagnosis: pH Shock. Nicotine tartrate dissolved in saline yields an acidic solution (pH 3–4) due to the tartaric acid moieties.

  • The Variable: Acidic injections cause local pain (burning). This pain triggers an acute stress response (cortisol/corticosterone spike), which confounds behavioral data (e.g., anxiety tests, learning tasks).

  • The Fix: For IP or SC injections, neutralize the solution to pH 7.2–7.4 using dilute NaOH (0.1N) immediately before dosing.

  • Caution: Neutralized nicotine is less stable. Do not store pH-adjusted solutions; prepare them fresh daily [10, 19].

Issue 2: "The weight of the powder keeps increasing while I am weighing it."

Diagnosis: Hygroscopicity. Nicotine di-l-(+)-tartrate dihydrate is hygroscopic. It pulls moisture from the air, meaning you are weighing water, not drug.

  • The Fix:

    • Store the bulk container in a desiccator.

    • Do not weigh small aliquots (e.g., 1 mg) directly. Weigh a larger amount (e.g., 100 mg) to create a concentrated Stock Solution .

    • Dilute the stock solution to the working concentration. This minimizes the percentage error of the weighing step.

Issue 3: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation. Nicotine is sensitive to light and oxidation, forming cotinine and nicotine-N-oxide, which have different pharmacological profiles.

  • The Fix:

    • Light: Use amber glass vials or wrap containers in aluminum foil [6].

    • Temperature: Store stock solutions at +4°C (short term) or -20°C (long term).

    • Headspace: Minimize air headspace in the storage vial.

Issue 4: "The literature says dose 'X', but my animals are seizing/dying."

Diagnosis: Free Base vs. Salt Confusion. You likely administered the "Salt Dose" as "Free Base."

  • Scenario: A paper lists "1.0 mg/kg nicotine (free base)." You weighed 1.0 mg/kg of salt.

    • Result: You underdosed (administered ~0.3 mg/kg).

  • Scenario: A paper lists "1.0 mg/kg nicotine tartrate." You weighed 1.0 mg/kg of salt.

    • Result: Correct, but verify if they meant bitartrate or ditartrate.

  • The Fix: Always report doses as "mg/kg (expressed as free base)" in your lab notebook and publications to eliminate ambiguity.

Standard Operating Protocol (SOP) for Stock Preparation

Objective: Prepare a 10 mg/mL (Free Base Equivalent) Stock Solution.

  • Verify MW: Assume CoA states MW = 498.44 (Ditartrate Dihydrate).

  • Calculate SCF:

    
    .
    
  • Target Concentration: 10 mg/mL free base.

  • Weighing:

    • Required Salt =

      
      .
      
    • Weigh 30.7 mg of Nicotine Bi-l-(+)-tartrate dihydrate.

  • Dissolution:

    • Add to 1.0 mL of 0.9% sterile saline.

    • Vortex until clear (Solubility is high; if cloudy, check water quality).

  • pH Adjustment (Injection Only):

    • Measure pH (likely ~3.5).

    • Add 0.1N NaOH dropwise while stirring. Target pH 7.2.

    • Note: Volume will increase slightly. For absolute precision, dissolve in 90% of final volume, adjust pH, then top up to final volume.

  • Filtration:

    • Pass through a 0.22 µm syringe filter (PES or Nylon) for sterilization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6174, Nicotine Bi-L-(+)-tartrate Dihydrate. PubChem. Available at: [Link]

  • National Institute of Environmental Health Sciences (NIEHS). Chemical Characterization and Dose Formulation Studies of Nicotine Bitartrate Dihydrate.[1] NTP Technical Report. Available at: [Link]

  • Smith, T. et al. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. Semantic Scholar. Available at: [Link]

  • Flora, J.W. et al. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Journal of Chromatography B. Available at: [Link]

  • Chen, H. et al. Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior. Frontiers in Pharmacology. Available at: [Link]

  • Prism Industries. High-Quality Nicotine Bitartrate Dihydrate API Specifications. Prism Industries.[2] Available at: [Link]

  • Maine Center for Tobacco Independence. Tobacco Treatment Medication Dosing Guidelines. CTI Maine. Available at: [Link]

  • ChemSrc. Nicotine Ditartrate Dihydrate Physical Properties. ChemSrc. Available at: [Link]

  • CCSME. Tobacco Treatment Medication Dosing Chart. CCSME. Available at: [Link]

  • Nicovaper. Nicotine Bitartrate Dihydrate in NRT Products.[2][3] Nicovaper. Available at: [Link]

  • Zec, N. et al. Aqueous nicotine solutions: pH-measurements and salting-out effects. Journal of the Serbian Chemical Society. Available at: [Link]

  • Benowitz, N.L. et al. The central role of pH in the clinical pharmacology of nicotine. Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of Nicotine Di-L-(+)-Tartrate Dihydrate

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and regulatory compliance. Nicotine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and regulatory compliance. Nicotine di-l-(+)-tartrate dihydrate, a stable salt of nicotine, is frequently utilized in pharmaceutical formulations such as nicotine replacement therapies (NRTs). Ensuring the identity, purity, and strength of this compound requires robust, validated analytical methods.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of nicotine di-l-(+)-tartrate dihydrate. It delves into the causality behind experimental choices, offers a comprehensive framework for method validation in line with current regulatory standards, and presents a comparative analysis against alternative technologies.

The Foundational Choice: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of nicotine salts due to its versatility, robustness, and ability to separate compounds with moderate polarity. Nicotine, an alkaloid, is well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The di-l-(+)-tartrate salt form is highly soluble in aqueous media, making it directly compatible with typical reversed-phase mobile phases.[1][2]

The selection of a C18 column is a deliberate choice rooted in its hydrophobic nature, which provides effective retention for the nicotine molecule. The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention time and peak shape.[3][4] A UV detector is generally employed, as nicotine exhibits strong absorbance at specific wavelengths, commonly around 254-260 nm, providing excellent sensitivity and specificity.[5][6]

Part 1: A Validated HPLC-UV Method for Nicotine Di-L-(+)-Tartrate Dihydrate

This section details a validated isocratic RP-HPLC method suitable for the assay of Nicotine Di-L-(+)-Tartrate Dihydrate in a drug substance.

Experimental Protocol: HPLC Assay

1. Chromatographic System:

  • System: High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Hypersil Gold C18 (or equivalent L1 packing), 150 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography Data System (CDS) software.

2. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of 685 mL of water, 200 mL of acetonitrile, 75 mL of acetate buffer (pH 4.5), and 40 mL of 0.25 M sodium 1-decanesulfonate.[5][7]

    • Rationale: The acetate buffer controls the pH to ensure consistent ionization of nicotine, leading to reproducible retention times. Acetonitrile serves as the organic modifier to control elution strength. Sodium 1-decanesulfonate is an ion-pairing agent that can improve peak shape and retention for basic compounds like nicotine.

  • Flow Rate: 1.5 mL/min.[5]

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Solution (approx. 125 µg/mL of Nicotine Bitartrate Dihydrate):

    • Accurately weigh approximately 31.25 mg of USP Nicotine Bitartrate Dihydrate Reference Standard (RS) into a 250 mL volumetric flask.[8]

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (Assay Preparation):

    • Accurately weigh a quantity of Nicotine Di-L-(+)-Tartrate Dihydrate sample equivalent to the standard.

    • Prepare the solution in the same manner as the Standard Solution.

4. System Suitability:

  • Before analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) for the peak area must be not more than 2.0%.

    • The tailing factor for the nicotine peak must be not more than 2.0.

    • The theoretical plates (column efficiency) must be not less than 2000.

Method Validation Workflow

The validation of this analytical method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[9][10][11]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) Dev->Opt Spec Specificity / Selectivity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Transfer Method Transfer Rob->Transfer Validation Complete Routine Routine Use & Monitoring Transfer->Routine

Caption: A workflow diagram illustrating the stages of HPLC method validation.

Part 2: Comprehensive Method Validation Data

The following tables summarize the validation parameters, acceptance criteria based on ICH guidelines, and representative experimental data for the described HPLC method.[12][13]

Table 1: System Suitability and Specificity
ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity No interference from blank/placebo at the retention time of the nicotine peak.Peak is spectrally pure and well-resolved from any potential impurities.Pass
%RSD (n=5) ≤ 2.0%0.8%Pass
Tailing Factor ≤ 2.01.2Pass
Theoretical Plates ≥ 20007500Pass

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14][15] This is demonstrated by injecting a blank (mobile phase) and a placebo (if analyzing a formulation) to ensure no interfering peaks co-elute with nicotine.

Table 2: Linearity, Range, LOD, and LOQ
ParameterAcceptance CriteriaExperimental ResultConclusion
Linearity Range Demonstrate linearity over a specified range.2 µg/mL to 40 µg/mL.[3]Pass
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Y-intercept Close to zero.Minimal y-intercept observed.Pass
Detection Limit (LOD) Signal-to-Noise ratio of 3:10.25 µg/mL.[5]Pass
Quantitation Limit (LOQ) Signal-to-Noise ratio of 10:10.75 µg/mL.[5]Pass

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[16] This is typically evaluated by a linear regression analysis of at least five concentrations across the desired range.

Table 3: Accuracy and Precision
ParameterAcceptance CriteriaExperimental ResultConclusion
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision - Repeatability (%RSD) ≤ 2.0%0.9%Pass
Precision - Intermediate (%RSD) ≤ 2.0%1.3%Pass

Accuracy is the closeness of the test results to the true value, often assessed by analyzing samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[4][17] Precision expresses the closeness of agreement between a series of measurements. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).[18]

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines the boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Accuracy required across range Range->Precision Precision required across range LOQ LOQ Precision->LOQ Defines lowest quantifiable level

Caption: Interdependence of core HPLC validation parameters.

Part 3: Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely adopted technique, other methods can be employed for nicotine analysis. The choice of method often depends on the specific analytical need, sample matrix, and available resources.

Gas Chromatography (GC)

GC is a robust technique for analyzing volatile and thermally stable compounds.[19] For nicotine analysis, it often requires derivatization to improve volatility and peak shape, though direct injection is also possible.[20]

  • Principle: Separation occurs in a gaseous mobile phase. The sample is vaporized and travels through a column, where components are separated based on their boiling points and interaction with the stationary phase.

  • Detector: Flame Ionization Detector (FID) is common for quantitative analysis, while Mass Spectrometry (MS) provides definitive identification.[20]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm). This results in significantly higher efficiency, resolution, and speed compared to traditional HPLC.

  • Principle: Operates on the same principles as HPLC but at much higher pressures (up to 15,000 psi).

  • Advantages: Faster run times (often under 5 minutes), reduced solvent consumption, and improved sensitivity.[21]

Table 4: Comparative Analysis of HPLC, GC, and UPLC for Nicotine Quantification
FeatureHPLC-UVGC-FID/MSUPLC-UV/MS
Principle Liquid-solid partitioningGas-solid/liquid partitioningLiquid-solid partitioning (high pressure)
Compound Suitability Non-volatile, thermally stable salts (ideal for Nicotine Bitartrate)Volatile or semi-volatile compounds; may require derivatizationSame as HPLC, but with higher efficiency
Sample Preparation Simple dissolution in mobile phaseCan be more complex (extraction, derivatization)Simple dissolution, but requires cleaner samples due to smaller particle sizes
Analysis Speed Moderate (typically 5-15 min)Fast (typically <10 min)Very Fast (typically 1-5 min)
Sensitivity Good (ng level)Very Good (pg to ng level)Excellent (sub-ng level)
Instrumentation Cost ModerateModerate to High (with MS)High
Solvent Consumption ModerateLow (gases are cheaper)Low
Key Advantage Robust, versatile, and widely available. Ideal for routine QC of salts.Excellent for analyzing free nicotine and volatile impurities.High throughput and superior resolution.
Key Limitation Slower than UPLC and GC.Not suitable for non-volatile salts without derivatization.Higher initial cost and more susceptible to matrix effects.

Conclusion

The validated RP-HPLC method presented here offers a reliable, robust, and accurate solution for the quantitative analysis of Nicotine Di-L-(+)-Tartrate Dihydrate, fully meeting the stringent requirements of the pharmaceutical industry as outlined by ICH and FDA guidelines.[22][23] The causality behind the selection of a C18 column, a buffered mobile phase, and UV detection is grounded in the physicochemical properties of the analyte, ensuring specificity and reproducibility.

While GC and UPLC present viable alternatives with distinct advantages in speed and sensitivity, the HPLC-UV method remains the workhorse for routine quality control due to its balance of performance, cost-effectiveness, and direct applicability to the analysis of non-volatile pharmaceutical salts. The choice of analytical technology should always be guided by the specific requirements of the sample, the intended purpose of the analysis, and the regulatory landscape.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2) - Draft version. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Nicotine.
  • Tambwekar, K. R., et al. (2003). A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 441-450.
  • Web of Pharma. (2025, February 16). Nicotine USP 2025.
  • Pharmacopeia. (n.d.). usp31nf26s1_m56624, USP Monographs: Nicotine Transdermal System.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Study of Validation and Uncertainty in real samples of Nicotine Polacrilex Gum by Reverse Phase HPLC. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Nicotine Polacrilex Gum.
  • Scribd. (n.d.). Nicotine Monograph Overview (Ph Eur 1452). Retrieved from [Link]

  • LCGC International. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. Retrieved from [Link]

  • Scribd. (n.d.). Nicotine HPLC Analysis Method. Retrieved from [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. Retrieved from [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Al-Mardini, M. A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Pharmaceuticals, 11(3), 82.
  • ResearchGate. (2025, August 8). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). European Pharmacopoeia 11.4 Index.
  • European Pharmacopoeia. (n.d.). European Pharmacopoeia 10.0 Index.
  • Kosmider, L., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2018, 9263945.
  • ResearchGate. (2025, August 5). A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations | Request PDF. Retrieved from [Link]

  • MDPI. (2018, August 13). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Retrieved from [Link]

  • Chutrtong, J. (2020). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific & Technology Research, 9(2), 3608-3611.
  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography. Retrieved from [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Nicotine Bi-L-(+)-Tartrate Dihydrate vs. Nicotine Hydrogen Tartrate

Executive Summary In pharmaceutical development and research, Nicotine Bi-L-(+)-Tartrate Dihydrate and Nicotine Hydrogen Tartrate are terms often used interchangeably, yet they represent distinct grades of chemical preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and research, Nicotine Bi-L-(+)-Tartrate Dihydrate and Nicotine Hydrogen Tartrate are terms often used interchangeably, yet they represent distinct grades of chemical precision.

  • Nicotine Bi-L-(+)-Tartrate Dihydrate is the pharmaceutical standard (USP/Ph. Eur.) . It is a specific, stable crystalline salt formed from natural S-(-)-nicotine and L-(+)-tartaric acid in a 1:2 molar ratio, stabilized by two water molecules.

  • Nicotine Hydrogen Tartrate is the general chemical descriptor . While often synonymous with the dihydrate in casual usage, strictly speaking, it can refer to the anhydrous form or salts with undefined stereochemistry.

Critical Insight for Researchers: The Dihydrate form is preferred for drug formulation (lozenges, gums, patches) due to its superior thermodynamic stability and defined crystal lattice. The Anhydrous form (often implied by the generic name) is significantly more hygroscopic, prone to deliquescence, and chemically unstable in open-air processing.

Part 1: Chemical Identity & Stoichiometry

The primary source of confusion lies in the nomenclature. The table below resolves the chemical distinctions.

Comparative Identity Table[1]
FeatureNicotine Bi-L-(+)-Tartrate Dihydrate Nicotine Hydrogen Tartrate (Anhydrous)
Primary Application GMP Pharmaceutical Formulation (NRTs)Chemical Synthesis / Intermediate
CAS Number 6019-06-3 65-31-6 (General/Anhydrous)
Stoichiometry 1 Nicotine : 2 Tartaric Acid : 2 Water1 Nicotine : 2 Tartaric Acid
Molecular Formula


Molecular Weight 498.44 g/mol 462.41 g/mol
Physical State White to off-white crystalline powderReddish-white solid / Hygroscopic powder
Melting Point 90°C – 100°C (Sharp melt ~93.7°C)~140°C (Variable; often decomposes)
Chirality Specific: S-(-)-Nicotine + L-(+)-TartrateVariable (often unspecified)
Structural Relationship Diagram

The following diagram illustrates the chemical pathway and the critical hydration step that differentiates the two forms.

NicotineSaltFormation Nicotine S-(-)-Nicotine (Base, Liquid) Reaction Reaction (Ethanol/Water) Nicotine->Reaction Tartaric L-(+)-Tartaric Acid (Solid) Tartaric->Reaction Anhydrous Nicotine Hydrogen Tartrate (Anhydrous) Unstable / Hygroscopic Reaction->Anhydrous 1:2 Ratio Dihydrate Nicotine Bi-L-(+)-Tartrate Dihydrate (Stable Pharma Standard) Reaction->Dihydrate Controlled Crystallization Hydration + 2 H2O (Crystallization) Anhydrous->Hydration Moisture Absorption Hydration->Dihydrate

Caption: Formation pathway showing the thermodynamic sink of the Dihydrate form. The Anhydrous form will naturally absorb water to reach the Dihydrate state.

Part 2: Physical Performance & Stability[1]

Hygroscopicity & Stability

This is the most critical differentiator.

  • Anhydrous Form : Highly hygroscopic . It avidly scavenges atmospheric moisture to transition into the dihydrate form. This phase change causes caking, clumping, and dosing errors during manufacturing.[1]

  • Dihydrate Form : Thermodynamically stable at standard ambient conditions (25°C/60% RH). It has already satisfied its crystal lattice water requirements, making it free-flowing and easier to weigh precisely.

Solubility Profile

Both forms are highly soluble in water, but their dissolution kinetics differ.

SolventSolubility (Dihydrate)Solubility (Anhydrous)Note
Water > 50 mg/mL (Very Soluble)> 100 mg/mLAnhydrous dissolves faster initially but may clump due to rapid hydration.
Ethanol SolubleSolubleUsed for recrystallization.
Ether InsolubleInsoluble-

Part 3: Experimental Protocols

Protocol A: Comparative Hygroscopicity Stress Test

Objective : To quantify the stability difference between the Dihydrate and Anhydrous forms under stress conditions.

Materials :

  • Analytical Balance (0.01 mg precision).

  • Humidity Chamber (set to 75% RH ± 5%).

  • Weighing boats.

Workflow :

  • Preparation : Dry a sample of Nicotine Bitartrate Dihydrate in a vacuum oven at 50°C for 24 hours to generate the Anhydrous reference material (confirm loss of ~7.2% mass). Keep the original Dihydrate as the control.

  • Exposure : Place 1.0 g of both the Anhydrous sample and the Dihydrate control into open weighing boats inside the humidity chamber (25°C / 75% RH).

  • Measurement : Record weight at T=0, 1h, 4h, 24h, and 48h.

  • Analysis : Plot Weight Change (%) vs. Time.

Expected Result :

  • Anhydrous : Rapid weight gain of ~7-8% within 24 hours (re-forming the dihydrate).

  • Dihydrate : Negligible weight change (< 0.5%).

Protocol B: High-Precision Solubility Determination (HPLC)

Objective : Accurately determine the saturation point for formulation development.

Methodology :

  • Excess Addition : Add excess Nicotine Bi-L-(+)-Tartrate Dihydrate to 10 mL of degassed water in a glass vial.

  • Equilibration : Vortex for 24 hours at 25°C.

  • Filtration : Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution : Dilute the filtrate 1:1000 with mobile phase.

  • Quantification : Analyze via HPLC-UV (260 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).

Part 4: Calculation of Free Base Equivalent (FBE)

For drug development, dosing is based on the Nicotine Free Base content. You must adjust for the molecular weight difference.

  • Nicotine Free Base MW : 162.23 g/mol

  • Nicotine Bitartrate Dihydrate MW : 498.44 g/mol [2][3][4]

Conversion Factor :



Application : To deliver 1 mg of Nicotine , you must weigh 3.07 mg of Nicotine Bi-L-(+)-Tartrate Dihydrate .

Part 5: Stability Testing Workflow

The following Graphviz diagram outlines the decision logic for selecting the correct form for stability testing.

StabilityWorkflow Start Start: Formulation Design CheckForm Check API Form (XRD / DSC) Start->CheckForm IsDihydrate Is it Dihydrate? CheckForm->IsDihydrate Proceed Proceed to Standard Stability (ICH Q1A) IsDihydrate->Proceed Yes Condition Conditioning Step: Equilibrate at 60% RH to form Dihydrate IsDihydrate->Condition No Yes Yes No No (Anhydrous) Condition->Proceed

Caption: Workflow ensuring API is in the thermodynamically stable Dihydrate state before initiating long-term stability studies.

References

  • National Center for Biotechnology Information (NCBI) . Nicotine tartrate | C18H26N2O12.[5][6] PubChem Compound Summary. Available at: [Link]

  • MP Biomedicals . Nicotine Bitartrate Dihydrate Certificate of Analysis & Properties. Available at: [Link]

  • Asian Journal of Chemistry . Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate. Available at: [Link]

  • American Chemical Society (ACS) Omega . Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid. Available at: [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Strategies for Impurity Profiling in Nicotine Bi-L-(+)-Tartrate Dihydrate

Executive Summary: The Analytical Imperative Nicotine bi-L-(+)-tartrate dihydrate (NBT) is the pharmaceutical gold standard for nicotine delivery due to its superior stability and crystalline purity compared to the free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Nicotine bi-L-(+)-tartrate dihydrate (NBT) is the pharmaceutical gold standard for nicotine delivery due to its superior stability and crystalline purity compared to the free base. However, its salt form and hygroscopic nature present unique analytical challenges. While USP monographs traditionally rely on HPLC-UV, the modern regulatory landscape—driven by the FDA’s focus on Tobacco-Specific Nitrosamines (TSNAs) and oxidative degradation—demands sensitivity that UV detection cannot provide.

This guide objectively compares analytical methodologies, establishing LC-MS/MS (Triple Quadrupole) as the superior modality for trace impurity profiling, particularly for thermally labile N-oxides and carcinogenic nitrosamines.

Comparative Analysis: Selecting the Right Tool

The choice of instrument dictates the visibility of the impurity profile. Below is a direct comparison of the three dominant modalities used in NBT analysis.

Table 1: Performance Matrix of Analytical Architectures
FeatureHPLC-UV (USP Method) GC-MS LC-MS/MS (Recommended)
Primary Use Routine QC, Assay, Major Impurities (>0.05%)Volatile organic compounds (VOCs), residual solventsTrace impurities, Nitrosamines, Metabolites
Sensitivity (LOD) ~0.5 µg/mL (ppm range)~10–50 ng/mL< 0.5 ng/mL (ppb range)
Specificity Low (Co-elution common; limited by

)
High (EI Spectral Library)Very High (MRM Transitions)
Sample Prep Simple dilutionComplex (Derivatization/Free-basing required)Minimal (Dilute & Shoot or SPE)
Critical Flaw Blind to Nitrosamines at relevant safety limits.Thermal Degradation: N-oxides revert to nicotine in the injector, causing false negatives.Matrix effects (Ion suppression) require stable isotope internal standards.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate method based on the specific impurity class.

MethodSelection Start Target Impurity Class Volatile Volatiles / Solvents Start->Volatile NonVolatile Non-Volatiles / Salts Start->NonVolatile GCMS GC-MS (Headspace) Volatile->GCMS High Efficiency Major Major Impurities (>0.1%) NonVolatile->Major Trace Trace / Genotoxic (<100 ppb) NonVolatile->Trace HPLC HPLC-UV (USP Method) Major->HPLC Cost Effective LCMS LC-MS/MS (Triple Quad) Trace->LCMS Required Sensitivity Trace->LCMS Safety Critical

Figure 1: Analytical decision matrix. Note that LC-MS/MS is the only viable path for trace genotoxic impurities (TSNAs) in non-volatile salt matrices.

Technical Deep Dive: The LC-MS/MS Solution

The Challenge of N-Oxides and Thermal Stability

A critical failure point in NBT analysis is the detection of Nicotine-1'-N-oxide . In GC-MS, the high temperature of the injection port (typically 250°C) causes the thermally labile N-oxide oxygen bond to cleave, reducing it back to nicotine or rearranging it into other artifacts (Meisenheimer rearrangement). This leads to:

  • Overestimation of Nicotine potency.

  • Underestimation of oxidative degradation.

Solution: LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique that occurs at atmospheric pressure and moderate temperatures, preserving the integrity of the N-oxide species.

Protocol: "MS-Friendly" Mobile Phases

The USP monograph for nicotine often uses phosphate buffers or ion-pairing agents (Sodium Dodecyl Sulfate), which are incompatible with MS (causing source clogging and signal suppression).

Optimized LC-MS/MS Protocol:

  • Column: Biphenyl or C18 (High pH stable), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 with NH₄OH) or Ammonium Formate (pH 3.5).

    • Expert Insight: Nicotine is basic (pKa ~8.0). High pH ensures the free base form for better retention on C18, while low pH ensures protonation for higher MS sensitivity. Biphenyl columns offer unique selectivity for the pyridine ring, often separating isobars better than C18.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 - 0.4 mL/min.

Validated MRM Transitions

To ensure specificity, Multiple Reaction Monitoring (MRM) is required. The following transitions are standard for quantifying key impurities:

AnalytePrecursor Ion (

)
Product Ion Quant (

)
Product Ion Qual (

)
Collision Energy (eV)
Nicotine 163.2130.1117.125
Cotinine 177.280.198.130
Anabasine 163.2120.180.128
Nornicotine 149.280.1132.122
NNN (Nitrosamine) 178.1148.1105.118
NNK (Nitrosamine) 208.1122.179.115

Workflow Visualization: From Sample to Data

The following diagram details the self-validating workflow required to analyze NBT impurities while mitigating matrix effects.

LCMS_Workflow cluster_Prep Sample Preparation cluster_Inst LC-MS/MS Acquisition Sample NBT Sample (Salt Form) Weigh Accurate Weighing (Correct for Dihydrate) Sample->Weigh ISTD Add Deuterated ISTD (Nicotine-d4, NNN-d4) Weigh->ISTD Dilute Dilute in 50:50 Ammonium Acetate:ACN ISTD->Dilute LC UHPLC Separation (Biphenyl Column) Dilute->LC ESI ESI Source (+) Soft Ionization LC->ESI Q1 Q1: Filter Precursor ESI->Q1 Q2 Q2: Collision Cell Q1->Q2 Q3 Q3: Filter Fragment Q2->Q3 Data Quantitation (Ratio Analyte/ISTD) Q3->Data

Figure 2: LC-MS/MS Workflow emphasizing the inclusion of Internal Standards (ISTD) to correct for matrix effects.

Experimental Validation & Scientific Integrity

To maintain Trustworthiness and Expertise , the method must be self-validating. A senior scientist does not assume the instrument is correct; they prove it with every run.

System Suitability Testing (SST)

Before analyzing samples, the following criteria must be met:

  • Resolution (

    
    ):  > 1.5 between Nicotine and Anabasine (isobaric pair, 
    
    
    
    163.2).
  • Sensitivity Check: S/N ratio > 10 for the lowest calibration standard (LOQ).

  • Carryover: Injection of a blank after the highest standard must show < 20% of the LOQ signal.

Addressing Matrix Effects

Nicotine tartrate is a salt. High concentrations of tartaric acid can suppress ionization in the ESI source.

  • The Fix: Use Deuterated Internal Standards (e.g., Nicotine-d4, Cotinine-d3).

  • Mechanism: The ISTD co-elutes with the analyte and experiences the exact same suppression. By quantifying the ratio of Analyte/ISTD, the suppression effect is mathematically cancelled out.

Nitrosamine Safety Screen

The presence of NNN (N-nitrosonornicotine) and NNK is a major safety concern.[1]

  • Limit: FDA/EMA limits are often in the ng/day range (e.g., 26.5 ng/day for acceptable intake).

  • Requirement: Your method LOQ must be at least 30% of the regulatory limit. Only LC-MS/MS achieves this (LOQ ~0.1 ng/mL).

References

  • U.S. Pharmacopeia (USP). Nicotine Bitartrate Dihydrate Monograph.[2] USP-NF.[3] (Provides the baseline UV method and impurity limits).

  • Restek Corporation. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds. (Detailed methodology for biphenyl column separation).

  • Flora, J. W., et al. Nicotine-related impurities in e-cigarette cartridges and refill e-liquids.[4] Journal of Liquid Chromatography & Related Technologies, 2016.[4] (Discusses degradation pathways and MS analysis).

  • Wang, L., & Schnute, W. C. Fast Analysis of Tobacco Nitrosamines in Cigarettes by LC–MS–MS. LCGC International. (Demonstrates sensitivity requirements for TSNAs).

  • Farsalinos, K. E., et al. Determination of nicotine N-oxide by gas chromatography following thermal conversion. Analytical Chemistry.[1][2][3][4][5][6][7][8][9][10] (Highlights the thermal degradation issue of GC-MS).

Sources

Comparative

Technical Comparison: Nicotine Bi-L-(+)-tartrate dihydrate vs. Nicotine Hemisulfate

A Guide for Preclinical Research & Formulation Executive Summary: The Stability-Potency Trade-off In preclinical research and drug development, the choice between Nicotine Bi-L-(+)-tartrate dihydrate (NBD) and Nicotine H...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research & Formulation

Executive Summary: The Stability-Potency Trade-off

In preclinical research and drug development, the choice between Nicotine Bi-L-(+)-tartrate dihydrate (NBD) and Nicotine Hemisulfate (NHS) is rarely a matter of "efficacy" in the receptor-binding sense—once dissociated in physiological media, the active moiety is identical ((-)-nicotine).

The critical difference lies in stoichiometry, stability, and handling .

  • Nicotine Bi-L-(+)-tartrate dihydrate is the industry standard for solid-state stability and NRT (Nicotine Replacement Therapy) formulation. It is highly stable but has a low nicotine content (~32.5%), requiring larger mass measurements for equivalent dosing.

  • Nicotine Hemisulfate is historically significant (pesticide/toxicology) and offers high nicotine density (~76.8%). However, it is often supplied as a liquid concentrate due to hygroscopicity and oxidation risks, complicating precise gravimetric preparation.

The "Efficacy" Trap: The most common cause of divergent experimental results between these salts is dosing error derived from incorrect free-base conversion. A 1 mg/kg dose of the salt results in a >2-fold difference in delivered nicotine if the specific salt form is not accounted for.

Stoichiometry & Dosing Precision

This section addresses the primary source of experimental variance. You must calculate doses based on the Free Base Equivalent (FBE) .

Table 1: Physicochemical & Stoichiometric Comparison
FeatureNicotine Bi-L-(+)-tartrate dihydrateNicotine Hemisulfate
CAS Number 6019-06-365-30-5
Molecular Formula


Molecular Weight 498.44 g/mol 422.54 g/mol
Stoichiometry 1 Nicotine : 2 Tartrate : 2 Water2 Nicotine : 1 Sulfate
Nicotine Content (%) 32.5% 76.8%
Conversion Factor (

)
3.07 (Multiply target base dose by 3.[1][2]07)1.30 (Multiply target base dose by 1.30)
Physical State White crystalline powder (Stable)Hygroscopic solid or 40% Solution
Aqueous pH (0.1M) Acidic (~3.0 - 3.5)Acidic (~3.0 - 4.0)

Critical Calculation: To administer 1.0 mg/kg of Nicotine (Free Base):

  • Using Tartrate: Weigh 3.07 mg/kg of salt.

  • Using Hemisulfate: Weigh 1.30 mg/kg of salt.

Biological Efficacy & Pharmacokinetics (PK)

While the pharmacophore is identical, the salt form influences the Pharmacokinetic (PK) profile depending on the route of administration.

Route-Dependent Efficacy
  • Intravenous (IV) / Intraperitoneal (IP):

    • Once dissolved in buffered saline (pH 7.4), both salts dissociate completely. The "efficacy" is identical provided the FBE dose is correct.

    • Note: Injecting unbuffered, high-concentration salt solutions can cause local tissue irritation due to acidity, potentially altering absorption rates or causing nociceptive stress that confounds behavioral data.

  • Oral / Drinking Water:

    • NBD is preferred for chronic oral exposure (e.g., in drinking water) due to its superior stability in solution over 24-48 hours compared to sulfate/freebase, which oxidize rapidly (turning brown) [1].

    • Bioavailability is roughly equivalent, but NBD's palatability is often cited as better tolerated in rodent models.

  • Inhalation (Vaping/Aerosol):

    • This is where "Salt Efficacy" diverges. The acid component (Tartaric vs. Sulfuric) determines the pH of the aerosol.

    • Protonation State: Lower pH salts (like sulfate or tartrate) yield protonated nicotine, which crosses membranes slower than freebase but reduces throat irritation ("throat hit"), allowing users/animals to tolerate higher concentrations. This paradoxically increases total nicotine delivery over time [2].

Toxicity (LD50)

Historical data suggests slight variations, largely due to the anion's effect on absorption speed if administered orally without buffering.

  • Mice (IV): LD50 is ~0.3 mg/kg (Free Base).

  • Warning: Hemisulfate is significantly more potent by weight of the raw powder. Accidental substitution of Hemisulfate for Tartrate without adjusting calculations can be lethal.

Experimental Protocols

Workflow A: Preparation of 10 mL Stock Solution (1 mg/mL Free Base)

Objective: Create a stable stock solution for SC injection in rats.

Protocol for Nicotine Bi-L-(+)-tartrate dihydrate (NBD)[1]
  • Calculate Mass: Target 1 mg/mL Free Base.

    
    
    
  • Weighing: Weigh 30.7 mg of NBD powder.

  • Dissolution: Dissolve in ~8 mL of sterile 0.9% saline.

  • pH Adjustment: Check pH. It will be acidic. Carefully adjust to pH 7.2–7.4 using dilute NaOH. Caution: Nicotine is unstable at high pH; do not overshoot.

  • Final Volume: Bring volume to exactly 10 mL with saline.

  • Filtration: Filter sterilize (0.22

    
    m) into a light-protected vial (amber glass).
    
Protocol for Nicotine Hemisulfate (Solid)
  • Calculate Mass: Target 1 mg/mL Free Base.

    
    
    
  • Weighing: Weigh 13.0 mg of NHS solid.

    • Note: If using a 40% solution, calculate based on the density and concentration provided in the specific lot CoA.

  • Dissolution: Dissolve in ~8 mL of sterile 0.9% saline.

  • pH Adjustment: Adjust to pH 7.2–7.4 with dilute NaOH.

  • Final Volume: Bring to 10 mL.

Visualization of Mechanisms

Diagram 1: Dissociation & Pharmacokinetics

This diagram illustrates why the salt form matters ex vivo (stability/weighing) but converges in vivo (receptor binding), provided the pH buffering is handled.

NicotinePathways cluster_ex_vivo Ex Vivo (Lab Bench) cluster_in_vivo In Vivo (Physiological pH 7.4) NBD Nicotine Bitartrate (Solid, Stable) MW: 498.44 Calc Dosing Calculation (CRITICAL STEP) NBD->Calc Factor: 3.07 NHS Nicotine Hemisulfate (Hygroscopic/Liq) MW: 422.54 NHS->Calc Factor: 1.30 Dissoc Dissociation (Release of Free Base) Calc->Dissoc Injection (SC/IP) Blood Systemic Circulation ((-)-Nicotine) Dissoc->Blood pH Buffering Brain Blood-Brain Barrier (Passive Diffusion) Blood->Brain nAChR nAChR Binding (a4b2, a7 Subtypes) Brain->nAChR Efficacy Endpoint

Caption: Convergence of nicotine salt pathways. The critical divergence point is the "Dosing Calculation" step; post-administration, pathways merge.

Diagram 2: The "Efficacy Trap" Calculation Logic

A decision tree to ensure the correct dose is administered.

CalculationLogic Start Start: Define Target Dose (e.g., 0.5 mg/kg Free Base) Choice Select Salt Form Start->Choice Tartrate Bitartrate Dihydrate (Most Common) Choice->Tartrate Sulfate Hemisulfate (High Potency) Choice->Sulfate CalcT Multiply by 3.07 (Mass = 1.535 mg/kg) Tartrate->CalcT CalcS Multiply by 1.30 (Mass = 0.65 mg/kg) Sulfate->CalcS Result Prepare Solution CalcT->Result CalcS->Result

Caption: Workflow for converting target Free Base dose into gravimetric salt weight to prevent under/overdosing.

References

  • National Institute of Environmental Health Sciences (NIEHS). (2024). Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate Administered in Drinking Water. Retrieved from [Link]

  • Han, J., et al. (2023). "Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study." Frontiers in Pharmacology. Retrieved from [Link]

  • Matta, S. G., et al. (2007). "Guidelines on nicotine dose selection for in vivo research." Psychopharmacology. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment: NMR Spectral Analysis of Nicotine Bi-L-(+)-Tartrate Dihydrate

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of nicotine bi-L-(+)-tartrate dihydrate, a common salt form of nicotine used in pharmaceutical preparations. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against traditional chromatographic methods.

The Imperative for Accurate Purity Determination of Nicotine Bitartrate Dihydrate

Nicotine bi-L-(+)-tartrate dihydrate (C₁₀H₁₄N₂ · 2C₄H₆O₆ · 2H₂O) is a salt of nicotine, an alkaloid found in the tobacco plant.[1][2][3][4][5][6][7] Its use in smoking cessation therapies and other pharmaceutical applications necessitates stringent quality control to ensure accurate dosage and to identify and quantify any potential impurities. These impurities can arise from the manufacturing process, degradation, or the starting material itself and may have unintended pharmacological or toxicological effects. Therefore, a robust and accurate analytical method for purity determination is not just a regulatory requirement but a critical aspect of drug development.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for purity analysis in the pharmaceutical industry, quantitative NMR (qNMR) has emerged as a powerful and often superior alternative.[8][9] Unlike chromatographic techniques which are relative methods requiring a reference standard for each analyte, qNMR is a primary ratio method of measurement.[10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[11][12][13]

The International Conference on Harmonisation (ICH) accepts NMR as a valid technique for pharmaceutical analysis.[8] Studies have demonstrated that qNMR can effectively quantify both the major component and impurities at levels of 0.1% or higher with sensitivity, speed, precision, and accuracy comparable to HPLC.[8]

Comparison of qNMR and HPLC for Purity Analysis
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[10]Separation based on differential partitioning between a mobile and stationary phase. A relative method.
Reference Standard Requires a single, certified internal standard of a different compound.[11]Requires a specific, certified reference standard of the analyte being quantified.
Universality Near-universal detection for soluble compounds containing NMR-active nuclei.[14]Detection is dependent on the analyte possessing a chromophore (for UV detection) or other detectable property.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[10]Often requires more complex sample preparation, including filtration and mobile phase preparation.
Analysis Time Rapid, with data acquisition typically taking a few minutes per sample.[9]Can be time-consuming due to column equilibration, run times, and potential method development.
Solvent Consumption "Green" technique with minimal consumption of deuterated solvents.[8]Can generate significant volumes of solvent waste.
Structural Information Provides detailed structural information of the analyte and any impurities present in a single experiment.Provides limited structural information; identification relies on retention time matching with standards.
Destructive/Non-destructive Non-destructive, allowing for sample recovery if needed.[11]Generally considered a destructive technique.

Experimental Protocol: Purity Determination of Nicotine Bitartrate Dihydrate by ¹H-qNMR

This protocol outlines a validated approach for the purity determination of nicotine bi-L-(+)-tartrate dihydrate using ¹H-qNMR with an internal standard. The choice of each parameter is critical for ensuring the accuracy and reliability of the results.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Nicotine Bitartrate Dihydrate dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_setup Set up NMR (Shim, Lock, Tune) transfer->nmr_setup acquire Acquire ¹H Spectrum (Optimized Parameters) nmr_setup->acquire phase_baseline Phase and Baseline Correction acquire->phase_baseline integrate Integrate Analyte and Internal Standard Peaks phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity analysis.

Step-by-Step Methodology
  • Selection of Internal Standard: The choice of an internal standard is paramount for accurate qNMR. An ideal internal standard should:

    • Be of high purity (certified reference material is recommended).[15]

    • Be stable and non-reactive with the analyte or solvent.[16]

    • Have signals that do not overlap with analyte or solvent signals.[8]

    • Be soluble in the chosen deuterated solvent.[15]

    • Preferably have a simple spectrum with sharp singlets.[16]

    For nicotine bitartrate dihydrate analysis in D₂O, maleic acid or dimethyl sulfone are suitable internal standards. For this protocol, we will use dimethyl terephthalate (DMTP) as the internal standard in DMSO-d₆, which offers well-resolved aromatic and methyl singlets.[17]

  • Selection of Deuterated Solvent: The solvent must completely dissolve both the nicotine bitartrate dihydrate and the internal standard.[13] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic molecules. The residual proton signal of DMSO-d₆ does not interfere with the key signals of nicotine or DMTP.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of nicotine bi-L-(+)-tartrate dihydrate into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of dimethyl terephthalate (certified reference material) into the same vial. The use of a certified reference material ensures traceability of the measurement.[16]

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiments should be performed on a well-calibrated NMR spectrometer, preferably with a field strength of 400 MHz or higher to ensure good signal dispersion.[8]

    • Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for the ¹H frequency.

    • Acquire the ¹H NMR spectrum using the following critical parameters:

      • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons being quantified. A d1 of 30 seconds is generally a safe starting point to ensure full relaxation and accurate signal integration.[8]

      • Pulse Angle: A 90° pulse angle is used to maximize the signal.

      • Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for a precision of better than 1%).[10]

      • Spectral Width: A spectral width of at least 16 ppm is recommended to encompass all signals of interest.[8]

      • Acquisition Time: An acquisition time of at least 3 seconds ensures good digital resolution.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum. Automated baseline correction algorithms should be used with caution and visually inspected.

    • Integrate the selected, well-resolved signals for both nicotine and the internal standard. For nicotine, the aromatic protons are often good candidates. For DMTP, both the aromatic and methyl singlets can be used.

Chemical Structures and Key ¹H NMR Signals

Chemical_Structures cluster_nicotine Nicotine Bitartrate Dihydrate cluster_is Internal Standard cluster_impurity Potential Impurity nicotine Nicotine Moiety (Aromatic Protons ~7.5-8.5 ppm) cotinine Cotinine nicotine->cotinine Oxidation tartrate Tartrate Moiety (CH Protons ~4.3 ppm) water Water of Hydration dmtp Dimethyl Terephthalate (DMTP) (Aromatic Protons ~8.1 ppm) (Methyl Protons ~3.9 ppm)

Caption: Key chemical structures in the analysis.

  • Purity Calculation: The purity of nicotine bi-L-(+)-tartrate dihydrate can be calculated using the following equation:[13][14]

    Purity (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • Iₐ = Integral of the analyte (nicotine) signal

    • Iₛ = Integral of the internal standard (DMTP) signal

    • Nₐ = Number of protons for the integrated analyte signal

    • Nₛ = Number of protons for the integrated internal standard signal

    • Mₐ = Molecular weight of nicotine bi-L-(+)-tartrate dihydrate (498.44 g/mol )[1][7]

    • Mₛ = Molecular weight of the internal standard (DMTP)

    • mₐ = Mass of the analyte

    • mₛ = Mass of the internal standard

    • Pₛ = Purity of the internal standard (from the certificate of analysis)

Trustworthiness: A Self-Validating System

The described qNMR protocol is inherently self-validating. The acquisition of a full proton spectrum allows for:

  • Identity Confirmation: The chemical shifts and coupling patterns of the nicotine and tartrate signals confirm the identity of the analyte.

  • Impurity Profiling: Any additional signals in the spectrum can be attributed to impurities. If the structures of these impurities are known or can be elucidated from the NMR data, they can also be quantified relative to the internal standard.

  • Stoichiometry Check: The ratio of the integrals of the nicotine and tartrate protons can be used to confirm the 1:2 stoichiometry of the salt.

Conclusion

Quantitative NMR spectroscopy offers a robust, efficient, and highly accurate method for the purity determination of nicotine bi-L-(+)-tartrate dihydrate. Its primary nature, coupled with the wealth of structural information obtained in a single experiment, makes it an invaluable tool for researchers, scientists, and drug development professionals. By carefully selecting experimental parameters and adhering to a validated protocol, qNMR provides a self-validating system that ensures the quality and integrity of this important pharmaceutical compound. This guide provides the foundational knowledge to implement this powerful technique, ultimately contributing to the development of safer and more effective medicines.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-692.
  • Chemical Characterization and Dose Formulation Studies. NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice. [Link]

  • Representative 1H-[13C]-NMR spectrum of cortical tissue extract of... ResearchGate. [Link]

  • USP Monographs: Nicotine. USP29-NF24. [Link]

  • Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of nicotine, quinine, and some Amaryllidaceae alkaloids. Journal of the American Chemical Society. [Link]

  • Plant-Derived and Synthetic Nicotine in E-Cigarettes: Is Differentiation with NMR Spectroscopy Possible?. PubMed. [Link]

  • Application of quantitative NMR in pharmaceutical analysis. Ovid. [Link]

  • Nicotine USP 2025. Web of Pharma. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study. Taylor & Francis. [Link]

  • C spectra of nicotine in CDCl3 C H-coupled г C{ H}. University of Wisconsin-Madison. [Link]

  • Nicotine ditartrate dihydrate Impurity. Analytica Chemie. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • S-(-)-Nicotine Ditartrate Dihydrate. SynThink Research Chemicals. [Link]

  • Determination of nicotine, glycerol, propylene glycol and water in electronic cigarette fluids using quantitative 1 H NMR. Royal Society of Chemistry. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Nicotine Ditartrate Dihydrate Working Standard (Secondary Reference Standard). Veeprho. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Natural abundance 2 H-NMR spectrum (76.7 MHz) of nicotine[16]. ResearchGate. [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. [Link]

  • Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2... ResearchGate. [Link]

  • NICOTINE BITARTRATE. precisionFDA. [Link]

  • A kind of nicotine-tartrate compound crystal, preparation method and the tobacco product comprising it.
  • Nicotine Bitartrate. PubChem. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Nicotine Bi-L-(+)-tartrate Dihydrate

Executive Summary & Hazard Context Do not treat this compound simply as "nicotine." While liquid nicotine presents a transdermal and vapor risk, Nicotine Bi-L-(+)-tartrate Dihydrate (CAS: 6019-06-3) is a crystalline soli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Do not treat this compound simply as "nicotine." While liquid nicotine presents a transdermal and vapor risk, Nicotine Bi-L-(+)-tartrate Dihydrate (CAS: 6019-06-3) is a crystalline solid. This changes the risk profile significantly: the primary vector of exposure shifts from vapor inhalation to airborne particulate inhalation and surface contamination from settled dust.

  • Potency: Acute Tox. 1 or 2 (Oral/Dermal/Inhalation).[1][2]

  • LD50 (Oral, Rat): ~65 mg/kg.[3][4]

  • Critical Insight: The dihydrate form increases chemical stability but introduces a risk of electrostatic accumulation . Fine crystals can "fly" or adhere to glove surfaces, leading to inadvertent cross-contamination of door handles, balances, and PPE doffing areas.

This guide prioritizes a Self-Validating Safety System —protocols designed so that a failure in one step is immediately visible or contained by the next.

The Hierarchy of Controls (Visualized)

Before discussing PPE, we must establish the engineering controls. PPE is the last line of defense, not the first.

Hierarchy Elimination 1. Elimination/Substitution (Not possible for specific drug research) Engineering 2. Engineering Controls (Primary Barrier) Elimination->Engineering Admin 3. Administrative Controls (SOPs, Training, Access Control) Engineering->Admin BSC Class II Type A2 BSC or Powder Containment Hood Engineering->BSC HEPA HEPA Filtration (No recirculation) Engineering->HEPA PPE 4. PPE (Redundant Barrier) Admin->PPE Gowning Double-Gloving Tyvek Suits PAPR/N95 PPE->Gowning

Figure 1: Hierarchy of Controls specific to potent powder handling. Note that Engineering controls focus on containment of the particulate.

Engineering Controls: The Primary Barrier

Requirement: All open handling of Nicotine Bi-L-(+)-tartrate Dihydrate must occur within a Certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC) exhausted to the outside.

  • Why? The OSHA PEL (Permissible Exposure Limit) for nicotine is 0.5 mg/m³ (Skin).[5] Weighing operations can easily generate localized dust clouds exceeding this limit.[6]

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. This salt is prone to static cling; without neutralization, the powder will repel from the spatula and contaminate the enclosure walls.

PPE Matrix: The Secondary Barrier

This matrix uses a "Double-Barrier" approach.

Protection ZoneRecommended EquipmentScientific Rationale & "Self-Validation"
Hand Protection Double Nitrile Gloves (Inner: Bright Blue/White, Outer: Purple/Black)Validation: Using contrasting colors allows immediate visual detection of micro-tears in the outer glove. Nitrile offers superior chemical resistance to nicotine compared to latex and eliminates allergy risks.
Respiratory P100 / N100 Respirator (Minimum)Mechanism: Standard N95s filter 95% of particles >0.3 microns. For acute toxins, 99.97% efficiency (HEPA grade) is required. If handling >10g, upgrade to a PAPR (Powered Air Purifying Respirator).
Body / Dermal Tyvek® 400 (or equivalent) Disposable Lab Coat with CuffsCausality: Cotton lab coats absorb liquids and trap dusts. Tyvek provides an impervious barrier that prevents the salt from contacting skin or street clothes.
Ocular Chemical Splash Goggles (Indirect Venting)Risk: Safety glasses leave gaps. Goggles seal the eyes against airborne dust migration and accidental splashes if the salt is dissolved in solution.
Operational Protocol: Gowning & Handling

The "Clean-to-Dirty-to-Clean" Workflow

This protocol is designed to prevent "tracking" the toxin out of the lab.

Phase A: Donning (Entry)[6]
  • Remove personal jewelry and street jackets.[6]

  • Don Inner Gloves: Inspect for pinholes.[6]

  • Don Tyvek Suit/Coat: Ensure cuffs cover the wrist of the inner glove.

  • Don Respiratory Protection: Perform a user seal check (positive/negative pressure check).

  • Don Outer Gloves: Pull the cuff of the outer glove over the sleeve of the Tyvek coat.

    • Tape Seal (Optional but Recommended): For high-quantity handling, tape the outer glove to the sleeve to create a hermetic seal.

Phase B: Handling (The "Active" Phase)[6]
  • Technique: When weighing, use a disposable anti-static weighing boat.

  • Spill Readiness: Keep a "pre-wetted" wipe (isopropyl alcohol) inside the hood. If a few grains fall, wipe immediately. Do not try to sweep dry powder; it will aerosolize.

Phase C: Doffing (Exit) - Critical Step

Most exposures occur here.[6]

Doffing Start Work Complete OuterGloves 1. Remove Outer Gloves (Inside-Out Technique) Start->OuterGloves Gown 2. Remove Tyvek Gown (Roll Downwards) OuterGloves->Gown WashGloves 3. Wash Inner Gloves (While still on hands) Gown->WashGloves Respirator 4. Remove Respirator (Handle by straps only) WashGloves->Respirator InnerGloves 5. Remove Inner Gloves Respirator->InnerGloves WashHands 6. Wash Hands (Soap & Water - 20s) InnerGloves->WashHands

Figure 2: The "Rolling" Doffing Method. Rolling the gown downwards traps surface contamination inside the bundle.

Emergency Response & Disposal
Accidental Exposure[6][7]
  • Inhalation: Move to fresh air immediately. The salt is rapidly absorbed via mucous membranes.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][8] Do not scrub hard ; abrasion increases absorption.[6]

  • Eye Contact: Flush for 15 minutes.

Waste Disposal (Regulatory Compliance)

Nicotine and its salts are listed by the US EPA as P075 (Acute Hazardous Waste) .[6][9][10]

  • Segregation: Do not mix with general solvent waste.[6]

  • Container: Collect all solid waste (weigh boats, contaminated gloves, wipes) in a dedicated, rigid container labeled "P075 - Acute Toxic - Nicotine Salt."

  • Rinsate: The "triple rinse" rule applies. Empty containers must be triple-rinsed with a solvent capable of dissolving the salt (water or alcohol), and the rinsate must be disposed of as hazardous waste.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6019-06-3, Nicotine Bitartrate Dihydrate.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (P-List).[9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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